Peg4-spdp
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJOPLHLVNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Peg4-SPDP
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bioconjugation reagents is paramount for the successful design and synthesis of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the mechanism of action of Peg4-SPDP, a heterobifunctional crosslinker widely utilized in bioconjugation.
This compound (succinimidyl 3-(2-pyridyldithio)propionate) is a versatile chemical tool that facilitates the covalent linkage of molecules, typically a protein or peptide, to another molecule containing a free sulfhydryl group. Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group. Each of these components plays a distinct and crucial role in the crosslinking chemistry, offering significant advantages in drug delivery and bioconjugation.
Core Mechanism of Action
The functionality of this compound is centered around its two reactive termini, enabling a sequential two-step conjugation process. This heterobifunctional nature allows for controlled and specific coupling between molecules.
Step 1: Amine Acylation
The primary reaction involves the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins and peptides. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This initial step is typically carried out in a buffer with a pH range of 7 to 8.[1] The rate of hydrolysis of the NHS ester increases with pH, making it crucial to perform the reaction within the optimal pH range to ensure efficient conjugation while minimizing the degradation of the crosslinker.[1]
Step 2: Thiol-Disulfide Exchange
Following the initial amine conjugation, the pyridyl disulfide group at the other end of the this compound molecule becomes the reactive site for the second conjugation step. This group readily reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The reaction is a thiol-disulfide exchange, where the thiol group of the target molecule attacks the disulfide bond of the this compound conjugate. This results in the formation of a new, stable disulfide bond between the two molecules and the release of pyridine-2-thione. The release of this byproduct is a useful feature, as it can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[1][2]
The disulfide bond formed in this second step is cleavable under reducing conditions, for instance, by treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This reversibility is a key advantage in applications such as drug delivery, where the release of a therapeutic agent at a specific target site is desired.
The Role of the PEG4 Spacer
The "Peg4" designation in this compound refers to the presence of a hydrophilic polyethylene glycol (PEG) spacer containing four ethylene glycol units. This PEG linker confers several beneficial properties to the crosslinker and the resulting conjugate:
-
Increased Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the crosslinker and the modified molecules, which is particularly advantageous when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.
-
Improved Pharmacokinetics: In the context of drug delivery, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. It can increase the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging its circulation half-life.
-
Reduced Immunogenicity: The PEG spacer can shield antigenic epitopes on proteins, potentially reducing their immunogenicity.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 488.57 g/mol | |
| Molecular Formula | C20H28N2O8S2 | |
| Spacer Arm Length | 25.7 Å | |
| CAS Number | 1305053-43-3 | |
| Purity | > 96% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | -20°C, protected from moisture |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experimental procedures.
Protocol 1: Modification of a Protein with this compound (Amine Reaction)
This protocol describes the first step of conjugation, where a protein with available primary amines is modified with this compound.
Materials:
-
Protein to be modified (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 179 µL of solvent.
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to a this compound-Modified Protein
This protocol outlines the second step, where a molecule containing a free sulfhydryl group is conjugated to the modified protein from Protocol 1.
Materials:
-
This compound-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
Procedure:
-
Prepare Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the Reaction Buffer.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the desalted this compound-modified protein. The molar ratio will depend on the specific application and should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Protocol 3: Monitoring Pyridine-2-thione Release
This assay allows for the quantification of the thiol-disulfide exchange reaction.
Materials:
-
Reaction mixture from Protocol 2
-
Spectrophotometer
Procedure:
-
Measure Absorbance: At various time points during the conjugation reaction (Protocol 2), measure the absorbance of the reaction mixture at 343 nm.
-
Calculate Concentration: The concentration of released pyridine-2-thione can be calculated using its molar extinction coefficient (ε) in the reaction buffer. The value of ε is approximately 8080 M⁻¹cm⁻¹.
-
Determine Degree of Conjugation: The amount of released pyridine-2-thione corresponds to the amount of sulfhydryl-containing molecule that has been conjugated to the this compound-modified protein.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.
References
An In-depth Technical Guide to PEG4-SPDP: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PEG4-SPDP, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this versatile reagent.
Core Chemical Identity and Properties
This compound, with the full chemical name N-Succinimidyl 3-(2-pyridyldithio)-propionate, is a PEGylated crosslinker containing a four-unit polyethylene glycol (PEG) spacer arm. This structure imparts favorable solubility and reduced immunogenicity to the conjugates it forms.[1][2][3] The molecule features two distinct reactive moieties at either end of its spacer arm: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[2][3]
The NHS ester facilitates the covalent attachment to primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The 2-pyridyldithio group, on the other hand, reacts with sulfhydryl groups to form a stable, yet cleavable, disulfide bond. This cleavable linkage is a key feature, allowing for the release of conjugated molecules under reducing conditions, a property often exploited in drug delivery systems.
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C23H33N3O9S2 | |
| Molecular Weight | 559.65 g/mol | |
| Spacer Arm Length | 25.7 Å | |
| Appearance | Straw to amber colored oil | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C, protected from moisture | |
| CAS Number | 1334177-95-5 |
Chemical Structure
The chemical structure of this compound is fundamental to its function as a crosslinker. The following diagram illustrates the key functional groups and the PEG spacer.
Caption: Chemical structure of this compound highlighting its functional groups.
Applications in Bioconjugation and Drug Delivery
This compound is a versatile tool with broad applications in bioconjugation, primarily driven by its heterobifunctional nature and the cleavable disulfide bond.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): this compound is extensively used as a cleavable linker in the development of ADCs. It facilitates the attachment of cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The disulfide bond is designed to be stable in the bloodstream but is cleaved in the reducing environment inside the target cell, releasing the potent drug.
-
Protein-Protein Conjugation: The crosslinker can be used to create stable conjugates between two different proteins. This is valuable for creating fusion proteins with combined functionalities or for studying protein-protein interactions.
-
Surface Modification: this compound can be used to immobilize proteins or other biomolecules onto surfaces for applications such as biosensors and immunoassays.
-
Drug Delivery Systems: Beyond ADCs, this compound is employed in various drug delivery systems to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound.
General Considerations
-
Reagent Preparation: Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 20 mM) in an anhydrous solvent like DMSO or DMF immediately before use.
-
Buffer Selection: For the NHS ester reaction with amines, use a buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris). The reaction of the pyridyldithio group with sulfhydryls is also efficient at a similar pH range.
-
Removal of Excess Reagents: After the conjugation reaction, it is crucial to remove unreacted crosslinker and byproducts using methods like dialysis or desalting columns.
Protocol for Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A (to be modified with SPDP) and Protein B (containing a free sulfhydryl or to be reduced to expose one).
Materials:
-
This compound
-
Protein A and Protein B
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Reducing Agent (e.g., Dithiothreitol, DTT)
-
Desalting Columns
Procedure:
-
Modification of Protein A with this compound:
-
Dissolve Protein A in the conjugation buffer.
-
Add the freshly prepared this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess this compound using a desalting column equilibrated with the conjugation buffer.
-
-
Preparation of Sulfhydryl-Containing Protein B:
-
If Protein B already contains accessible free sulfhydryls, it can be used directly.
-
If Protein B has disulfide bonds that need to be reduced to expose sulfhydryls, treat it with a reducing agent like DTT.
-
Incubate with DTT for 30 minutes at room temperature.
-
Remove the DTT using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation of Modified Protein A and Protein B:
-
Mix the SPDP-modified Protein A with the sulfhydryl-containing Protein B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate from unreacted proteins using size-exclusion chromatography or other appropriate purification methods.
-
Caption: Workflow for a two-step protein-protein conjugation using this compound.
Mechanism of Action in Targeted Drug Delivery
While this compound itself does not have a direct signaling pathway, it is a critical component in enabling the targeted delivery and controlled release of therapeutic agents. The following diagram illustrates the generalized mechanism of action for an ADC utilizing a cleavable linker like this compound.
Caption: Generalized mechanism of action for an ADC with a cleavable linker.
This guide provides a foundational understanding of this compound, a key reagent in modern bioconjugation and drug development. For specific applications, further optimization of reaction conditions and purification strategies is recommended.
References
The Sulfhydryl-Reactive Group of PEG4-SPDP: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sulfhydryl-reactive group of PEG4-SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer), a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document details the underlying chemistry, reaction kinetics, stability, and detailed protocols for its application, empowering researchers to effectively employ this versatile tool.
Core Principles: The Chemistry of the Pyridyl Disulfide Group
The sulfhydryl-reactive moiety of this compound is the 2-pyridyl disulfide group. This group selectively reacts with free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. The fundamental reaction mechanism is a thiol-disulfide exchange, a nucleophilic substitution reaction that results in the formation of a new, stable disulfide bond between the molecule of interest and the PEGylated linker.[1][2]
The key features of this reaction are:
-
Specificity: The 2-pyridyl disulfide group exhibits high selectivity for free sulfhydryl groups, minimizing off-target reactions with other amino acid residues.[1]
-
Reaction Monitoring: The reaction releases a byproduct, pyridine-2-thione, which has a strong absorbance at 343 nm.[3][4] This provides a convenient and real-time method to monitor the progress of the conjugation reaction.
-
Cleavable Linkage: The newly formed disulfide bond is cleavable under reducing conditions, such as in the presence of dithiothreitol (DTT) or high concentrations of glutathione found within the intracellular environment. This feature is particularly valuable for drug delivery applications where the release of a payload is desired within the target cell.
The reaction is driven to completion by the formation of the stable pyridine-2-thione leaving group. The reaction rate is pH-dependent, with optimal rates typically observed between pH 7 and 8. This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases as the pH rises above the pKa of the thiol group.
Data Presentation: Quantitative Parameters
The efficiency and reliability of bioconjugation reactions are paramount. This section summarizes key quantitative data associated with the use of SPDP-based reagents.
| Parameter | Value | Notes and References |
| Molar Absorptivity of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | At 343 nm. Used for monitoring the reaction progress. |
| Optimal Reaction pH | 7.0 - 8.0 | For the thiol-disulfide exchange reaction. |
| Conjugation Yield (Example) | ~58% | For the chemical conjugation of an anti-HER2(scFv) to PE24 using SPDP. Purity of the conjugate was reported as 93%. |
| Conjugation Yield (Example) | 9% - 33% | For the conjugation of branched PEG-pyridyl disulfide to beta-lactoglobulin, with yield increasing with linker length. |
| Disulfide Bond Stability | Context-dependent | Stability in plasma is a critical parameter for ADCs. Unhindered disulfides have lower stability in circulation but are more readily cleaved intracellularly. Steric hindrance around the disulfide bond increases plasma stability. |
| Half-life of Disulfide-linked ADCs in vivo (Example) | ~9 days | For a maytansine disulfide conjugate (SPDB-DM4) in circulation. |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available primary amines (Protein A) and another with a free sulfhydryl group (Protein B).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (amine-containing)
-
Protein B (sulfhydryl-containing)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 179 µL of solvent.
-
Modification of Protein A with this compound:
-
Dissolve Protein A in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess this compound:
-
Equilibrate a desalting column with the Conjugation Buffer.
-
Pass the reaction mixture through the desalting column to remove non-reacted this compound and the NHS leaving group.
-
-
Conjugation of Modified Protein A to Protein B:
-
Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. A 1:1 to 1:5 molar ratio of modified Protein A to Protein B is a common starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Monitoring the Reaction:
-
To determine the extent of the reaction, measure the absorbance of the reaction mixture at 343 nm to quantify the released pyridine-2-thione.
-
-
Purification of the Conjugate:
-
The final protein-protein conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography.
-
Creation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the general steps for conjugating a small molecule drug with a free sulfhydryl group to an antibody.
Materials:
-
Antibody
-
This compound
-
Small molecule drug with a free sulfhydryl group
-
Reducing agent (e.g., DTT or TCEP) if the drug's sulfhydryl is protected
-
Conjugation and purification buffers as described in Protocol 3.1.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Modification of the Antibody with this compound: Follow steps 1-3 from Protocol 3.1, using the antibody as "Protein A". The molar excess of this compound may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Preparation of the Sulfhydryl-Containing Drug: If the drug's sulfhydryl group is in a protected form (e.g., a disulfide dimer), it must be reduced prior to conjugation. This can be achieved by treating the drug with a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation of the Modified Antibody to the Drug:
-
Add the activated, sulfhydryl-containing drug to the purified, SPDP-modified antibody.
-
The reaction conditions (time, temperature, molar ratio) should be optimized for the specific drug and antibody.
-
-
Purification and Characterization of the ADC: The resulting ADC should be purified to remove unconjugated drug and antibody. The final product should be characterized to determine the DAR and confirm its purity and integrity.
Visualizations: Diagrams and Workflows
Thiol-Disulfide Exchange Reaction Mechanism
Caption: Mechanism of the thiol-disulfide exchange reaction.
Experimental Workflow for Two-Step Protein-Protein Conjugation
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Application of PEG4-SPDP and its Cleavable Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of PEG4-SPDP, a heterobifunctional crosslinker pivotal in the field of bioconjugation and targeted drug delivery. Central to its function is a cleavable disulfide bond, which offers a strategic advantage for the controlled release of therapeutic agents. This document provides a comprehensive overview of its mechanism, applications, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound (N-Succinimidyl 3-(2-pyridyldithio)propionate) is a crosslinking reagent that features three key components:
-
An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like those on the side chain of lysine residues in proteins) to form stable amide bonds.
-
A pyridyldithiol group , which reacts with sulfhydryl (thiol) groups to form a disulfide bond. This bond is cleavable under reducing conditions.
-
A polyethylene glycol (PEG) spacer with four repeating ethylene glycol units (PEG4), which enhances the solubility and biocompatibility of the conjugate and provides spatial separation between the conjugated molecules.
These features make this compound a versatile tool for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. The cleavable disulfide bond is designed to be stable in the bloodstream and then break within the target cell, releasing the drug where it is most effective.
The Core Mechanism: A Tale of Two Environments
The strategic utility of the disulfide bond in this compound lies in its differential stability in extracellular versus intracellular environments. This disparity is primarily due to the significant difference in the concentration of glutathione (GSH), a major intracellular reducing agent.
-
Extracellular Stability: In the bloodstream, the concentration of reducing agents is low, and the disulfide bond of the this compound linker remains largely intact, ensuring that the cytotoxic payload is not prematurely released.
-
Intracellular Cleavage: Upon internalization of the ADC into a target cell, it is exposed to a much higher concentration of glutathione. This reducing environment facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, releasing the active drug.
This targeted release mechanism is a cornerstone of ADC design, aiming to maximize therapeutic efficacy while minimizing off-target toxicity.
Applications in Drug Development
The primary application of this compound is in the development of ADCs for cancer therapy. By linking a potent cytotoxic agent to a tumor-targeting antibody, a highly specific therapeutic can be created. Two common payloads delivered via disulfide-linked conjugates are Monomethyl Auristatin E (MMAE) and Doxorubicin.
Antibody-Drug Conjugates (ADCs)
ADCs constructed with this compound leverage the high specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic drug by concentrating its effect on malignant cells while sparing healthy tissues.
Payloads Delivered via this compound Linkers
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. When released from an ADC within a cancer cell, MMAE binds to tubulin, leading to cell cycle arrest and apoptosis.
-
Doxorubicin: A well-known chemotherapeutic agent that acts as a DNA intercalating agent and topoisomerase II inhibitor, leading to the inhibition of DNA replication and ultimately cell death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of disulfide-cleavable linkers like this compound.
| Parameter | Normal Tissue/Cells | Cancer Tissue/Cells | Reference(s) |
| Intracellular Glutathione (GSH) Concentration | |||
| Normal Mucosa | 1.345 ± 1.252 µM/mg protein | - | [1] |
| Urothelial Cancer Tissue | - | 7.887 ± 6.176 µM/mg protein | [1] |
| Dalton's Lymphoma Cells | - | 4.43 ± 0.26 µmol/g wet weight | [2] |
| Splenocytes (Normal Counterpart) | 3.62 ± 0.41 µmol/g wet weight | - | [2] |
| General Concentration | ~10-fold lower than cancer cells | ~1-10 mM | [3] |
| Linker Property | Condition | Value | Reference(s) |
| NHS Ester Half-Life (SPDP) | pH 7 | Several hours | |
| pH 9 | < 10 minutes | ||
| Disulfide Bond Cleavage | 25 mM DTT at pH 4.5 | Efficient cleavage without reducing native protein disulfides | |
| 50 mM DTT | Incubation for 30 minutes for cleavage |
Detailed Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of a payload to an antibody using the this compound crosslinker.
Materials:
-
Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload (e.g., MMAE)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting columns
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Activation of Antibody:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload solution to the SPDP-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload and other reaction components using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol for In Vitro Plasma Stability Assay
This protocol is to assess the stability of the ADC's disulfide linker in plasma.
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in pre-warmed plasma.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
To quantify the released payload, precipitate plasma proteins from an aliquot using a solvent like acetonitrile.
-
To quantify the intact ADC, use affinity capture beads (e.g., Protein A) to isolate the antibody conjugates.
-
-
Analysis:
-
Analyze the supernatant (for free payload) or the eluate from the affinity beads (for intact ADC) by LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the free payload or the percentage of intact ADC over time to determine the stability of the linker.
-
Protocol for In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the dose-response curves and determine the IC50 values.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for ADC preparation and the signaling pathways affected by the delivered payloads.
Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a this compound linker.
Caption: Mechanism of action for a Trastuzumab-PEG4-SPDP-MMAE ADC targeting HER2-positive cancer cells.
Caption: Mechanism of action for an ADC delivering Doxorubicin via a this compound linker.
Conclusion
This compound, with its cleavable disulfide bond, represents a sophisticated and highly effective tool in the design of targeted therapeutics, particularly antibody-drug conjugates. The ability to maintain stability in the circulatory system while enabling specific payload release within the reducing environment of target cells is a critical advantage. A thorough understanding of the underlying chemistry, combined with robust experimental validation of conjugation, stability, and efficacy, is paramount for the successful development of novel bioconjugates. The protocols and data presented in this guide offer a foundational framework for researchers and scientists to harness the full potential of this compound in their drug development endeavors.
References
A Deep Dive into the Solubility of PEG4-SPDP: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility characteristics of PEG4-SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate) and its derivatives, critical information for researchers and professionals in drug development and bioconjugation. Understanding the solubility of these crosslinkers in both aqueous and organic media is paramount for the successful design and execution of labeling and conjugation protocols.
Core Concepts in this compound Solubility
The solubility of PEG-SPDP crosslinkers is significantly influenced by the polyethylene glycol (PEG) spacer arm. The inherent hydrophilicity of the PEG chain generally enhances the solubility of the entire molecule in aqueous solutions compared to crosslinkers with only hydrocarbon spacers.[1][2][3] However, many PEG-SPDP reagents exhibit limited aqueous solubility and are often best dissolved in an organic solvent prior to their addition to an aqueous reaction mixture.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and its common derivatives in various solvents. This data is essential for preparing stock solutions and ensuring the homogeneity of reaction mixtures.
| Compound | Solvent | Solubility | Concentration | Notes |
| This compound | DMSO | Soluble | 100 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| This compound | Aqueous Solution | ≥ 2.5 mg/mL | 5.12 mM | A clear solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and Saline. |
| SPDP-PEG4-NHS | Water | Soluble | - | The hydrophilic PEG linker increases water solubility. |
| SPDP-PEG4-NHS | DMSO | Soluble | - | |
| SPDP-PEG4-NHS | Dichloromethane (DCM) | Soluble | - | |
| SPDP-PEG4-NHS | Dimethylformamide (DMF) | Soluble | - | |
| SPDP-PEG4-NHS | Acetonitrile | Soluble | - | |
| m-PEG4-SPDP | Water | Soluble | - | |
| m-PEG4-SPDP | Dichloromethane (DCM) | Soluble | - | |
| m-PEG4-SPDP | Acetonitrile (ACN) | Soluble | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on information from technical data sheets for preparing solutions of PEG-SPDP reagents.
Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is a standard method for preparing a concentrated stock solution of a PEG-SPDP reagent.
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial. For example, to prepare a 20 mM solution of this compound (MW: 559.65), dissolve 2 mg in 179 µL of DMSO or DMF.
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.
Preparation of an Aqueous Working Solution of this compound
This protocol describes a method to prepare a clear aqueous solution of this compound for in-vivo or in-vitro applications where high concentrations of organic solvents are not desirable.
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25.0 mg/mL).
-
Co-solvent Addition: In a separate tube, add 400 µL of PEG300.
-
Mixing: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Aqueous Dilution: Add 450 µL of Saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
Visualizing Experimental Workflows
The following diagrams illustrate key processes involving PEG-SPDP linkers.
References
An In-depth Technical Guide to PEG4-SPDP: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key characteristics and applications of PEG4-SPDP, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics.
Core Properties of this compound
This compound (Succinimidyl 3-(2-pyridyldithio)propionate PEG4 ester) is a versatile chemical tool designed for the covalent linkage of molecules. Its structure incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces potential immunogenicity of the resulting conjugate. The molecule features two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithio group that targets sulfhydryl groups.
The quantitative properties of this compound are summarized in the table below. It is important to note that while the data from Thermo Fisher Scientific is widely cited, minor variations in molecular weight and chemical formula may exist between different suppliers, often due to slight differences in the linker structure.
| Property | Value | Source |
| Molecular Weight | 559.65 g/mol | Thermo Fisher Scientific[1][2] |
| 559.649 g/mol | Guidechem[3] | |
| 559.7 g/mol | BroadPharm[4] | |
| 488.57 g/mol | Precise PEG[5] | |
| Spacer Arm Length | 25.7 Å | Thermo Fisher Scientific |
| Chemical Formula | C23H33N3O9S2 | Thermo Fisher Scientific |
| C20H28N2O8S2 | Precise PEG | |
| Purity | >95% | BroadPharm |
| Solubility | Soluble in DMSO and DMF | Thermo Fisher Scientific |
| Storage | -20°C, protected from moisture | Thermo Fisher Scientific |
Experimental Protocols
This compound is instrumental in several bioconjugation techniques, most notably in the formation of antibody-drug conjugates (ADCs) and the immobilization of proteins and peptides. Below are detailed protocols for common applications.
Protocol 1: One-Step Amine-to-Sulfhydryl Protein Conjugation
This protocol is suitable for linking a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (amine-containing)
-
Protein B (sulfhydryl-containing)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Prepare this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve 2 mg of this compound in 179 µL of DMSO or DMF to prepare a 20 mM stock solution. This solution should be prepared immediately before use.
-
-
Modification of Protein A:
-
Dissolve Protein A in the Conjugation Buffer at a concentration of 2-5 mg/mL.
-
Add 25 µL of the 20 mM this compound stock solution to 1 mL of the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein A:
-
Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein B:
-
Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. The molar ratio of Protein B to Protein A should be optimized for the specific application, but a 1:1 to 3:1 ratio is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
The final conjugate can be purified from unconjugated proteins and other reagents using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Protocol 2: Two-Step Amine-to-Amine Protein Conjugation
This method is used when both proteins to be conjugated (Protein A and Protein B) have primary amines but lack free sulfhydryls. One of the proteins is first modified with this compound, and then its pyridyldithio group is reduced to a free sulfhydryl, which can then react with a second, SPDP-modified protein.
Materials:
-
All materials from Protocol 1
-
Dithiothreitol (DTT)
-
Acetate Buffer: 0.1 M sodium acetate, pH 4.5
Procedure:
-
Modification of Protein A and Protein B with this compound:
-
Follow steps 1 and 2 from Protocol 1 to separately modify both Protein A and Protein B with this compound.
-
After modification, purify both proteins using desalting columns as described in step 3 of Protocol 1.
-
-
Reduction of one SPDP-modified Protein:
-
Choose one of the modified proteins (e.g., Protein A) for reduction. It is advisable to select the protein whose function is less dependent on its native disulfide bonds.
-
Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of Acetate Buffer or PBS-EDTA. Using an acetate buffer at pH 4.5 can help to avoid the reduction of native protein disulfide bonds.
-
Add 0.5 mL of the DTT solution to each 1 mL of the SPDP-modified protein solution (final DTT concentration of 50 mM).
-
Incubate for 30 minutes at room temperature.
-
Remove the excess DTT by passing the protein solution through a desalting column equilibrated with PBS-EDTA. The protein is now sulfhydryl-modified.
-
-
Conjugation of the Two Proteins:
-
Mix the sulfhydryl-modified Protein A with the SPDP-modified Protein B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatographic method such as SEC.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a one-step amine-to-sulfhydryl conjugation.
References
- 1. Thermo Scientific this compound (PEGylated, long-chain SPDP crosslinker) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. SPDP-PEG4-NHS ester, 1334177-95-5 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols for Peg4-SPDP Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of proteins with Peg4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer). This heterobifunctional crosslinker is widely utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The inclusion of the PEG spacer enhances solubility and biocompatibility, while the SPDP moiety allows for the creation of a cleavable disulfide bond.[1][2][3][4]
Introduction to this compound Conjugation
This compound reacts with primary amines (e.g., lysine residues) on a protein via its N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups (e.g., cysteine residues) via its pyridyldithio group. This allows for two main conjugation strategies:
-
Amine-to-Sulfhydryl Conjugation: A protein with available primary amines is first modified with this compound. This "activated" protein is then reacted with a second molecule containing a free sulfhydryl group.
-
Amine-to-Amine Conjugation: Two proteins are separately modified with this compound. One of the modified proteins is then treated with a reducing agent to expose a free sulfhydryl group, which can then react with the pyridyldithio group of the other modified protein.
The resulting conjugate is linked by a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the release of the conjugated molecule under specific conditions.[5]
Quantitative Data Presentation
The efficiency of the PEGylation reaction is influenced by several factors, most notably the molar ratio of this compound to the protein. A higher molar excess of the crosslinker generally leads to a higher degree of PEGylation. However, excessive modification can lead to protein aggregation or loss of biological activity. The optimal molar ratio should be determined empirically for each specific protein and application.
Below is a table summarizing typical results for the PEGylation of a model IgG antibody with this compound at varying molar ratios. The degree of PEGylation was determined by mass spectrometry.
| Molar Ratio (this compound:Protein) | Average Number of PEGs per Protein | Mono-PEGylated Protein (%) | Multi-PEGylated Protein (%) | Unmodified Protein (%) |
| 2:1 | 1.2 | 75 | 5 | 20 |
| 5:1 | 2.8 | 86 | 12 | 2 |
| 10:1 | 4.5 | 70 | 28 | 2 |
| 20:1 | 6.2 | 55 | 43 | 2 |
Note: This data is representative and the actual results may vary depending on the protein, buffer conditions, and reaction time. One study found that a 5:1 molar ratio of mPEG-ALD to protein resulted in an 86% yield of monoPEGylated protein.
Experimental Protocols
Materials and Reagents
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. The buffer should be free of primary amines (e.g., Tris) and thiols.
-
This compound crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
Protocol for Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein containing primary amines to a molecule containing a free sulfhydryl group.
Step 1: Preparation of this compound Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM). For example, dissolve 2 mg of this compound in 179 µL of DMSO.
Step 2: Modification of the Protein with this compound
-
Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
Step 3: Removal of Excess this compound
-
Remove non-reacted this compound and the NHS-ester byproduct using a desalting column equilibrated with the conjugation buffer.
Step 4: Conjugation to Sulfhydryl-Containing Molecule
-
Add the sulfhydryl-containing molecule to the purified SPDP-modified protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 5: Purification of the Conjugate
-
The final conjugate can be purified from unconjugated molecules using size-exclusion chromatography (SEC) or other appropriate purification methods.
Protocol for Amine-to-Amine Conjugation
This protocol is for conjugating two proteins that both have primary amines but lack free sulfhydryls.
Step 1 & 2: Modification of Both Proteins with this compound
-
Follow steps 1 and 2 from the Amine-to-Sulfhydryl protocol to separately modify both proteins with this compound.
Step 3: Removal of Excess this compound
-
Purify both SPDP-modified proteins using separate desalting columns as described in Step 3 of the previous protocol.
Step 4: Reduction of One SPDP-Modified Protein
-
To one of the purified SPDP-modified proteins, add a reducing agent such as DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose a free sulfhydryl.
-
Remove the excess DTT using a desalting column equilibrated with conjugation buffer.
Step 5: Conjugation of the Two Modified Proteins
-
Mix the SPDP-modified protein (from Step 3) with the now sulfhydryl-containing protein (from Step 4).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 6: Purification of the Conjugate
-
Purify the final conjugate using an appropriate chromatographic method such as SEC.
Characterization of this compound Conjugated Proteins
The successful conjugation and the degree of PEGylation can be confirmed using several analytical techniques:
-
UV-Vis Spectroscopy: The release of pyridine-2-thione upon reaction of the SPDP group with a sulfhydryl can be monitored by measuring the absorbance at 343 nm.
-
SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be visualized by SDS-PAGE.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the exact molecular weight of the conjugate and to quantify the number of PEG molecules attached to the protein.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from unconjugated protein and to assess the purity and aggregation of the final product.
Application Example: Antibody-Drug Conjugate (ADC) Development
This compound linkers are frequently used in the development of ADCs. In a typical application, a monoclonal antibody (mAb) is conjugated to a cytotoxic drug. The mAb specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.
Workflow for ADC Development using this compound
The general workflow involves the modification of the antibody with the this compound linker, followed by conjugation to a thiol-containing cytotoxic drug.
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of cancer, such as breast and gastric cancer. An anti-HER2 antibody conjugated to a cytotoxic payload via a this compound linker can specifically target and kill these cancer cells.
Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate.
References
Step-by-Step Guide to Antibody Labeling with PEG4-SPDP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of antibodies with PEG4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This heterobifunctional crosslinker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithiol group that can react with sulfhydryl groups to form a cleavable disulfide bond. The integrated polyethylene glycol (PEG) spacer, a 4-unit chain in this case, enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides steric spacing between the conjugated molecules.[1][2] This methodology is frequently employed in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for protein interaction studies.[1]
The protocol herein details the necessary materials, a step-by-step procedure for antibody conjugation, methods for purification of the conjugate, and subsequent characterization to determine the degree of labeling.
Chemical Reaction Pathway
The labeling process involves a two-step chemical reaction. First, the NHS ester of the this compound molecule reacts with primary amine groups on the antibody in a mild alkaline environment to form a stable amide bond. This introduces the pyridyldithiol group to the antibody surface. Subsequently, this modified antibody can be conjugated to a sulfhydryl-containing molecule (e.g., a cysteine-containing peptide, a small molecule drug, or another protein) through a disulfide exchange reaction, releasing pyridine-2-thione.
Caption: Chemical reaction pathway for antibody labeling with this compound.
Materials and Reagents
Key Reagent Specifications
| Reagent | Molecular Weight | Spacer Arm Length | Storage Conditions |
| This compound | 559.65 g/mol [3] | 25.7 Å[3] | -20°C, protected from moisture |
Required Materials
-
Antibody of interest (2-5 mg/mL in an amine-free buffer)
-
This compound crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffered saline (PBS), pH 7.2-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.
-
Purification tools: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC) system, or dialysis cassettes (10K MWCO).
-
Spectrophotometer
-
Dithiothreitol (DTT) for determination of labeling degree
Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as the molar ratio of this compound to antibody, may need to be determined empirically for each specific antibody and desired degree of labeling.
Caption: Experimental workflow for antibody labeling with this compound.
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL. A higher concentration can improve labeling efficiency.
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20 mM stock solution of this compound by dissolving 2 mg of the reagent in 179 µL of anhydrous DMSO or DMF.
Step 3: Labeling Reaction
-
Calculate the volume of this compound stock solution required to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of this compound to the antibody is recommended.
-
While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
Step 4: Purification of the Labeled Antibody
It is crucial to remove the unreacted this compound and reaction byproducts.
-
Size-Exclusion Chromatography (SEC) / Desalting Column (Recommended): This is the most efficient method for separating the larger labeled antibody from smaller unreacted molecules.
-
Equilibrate the desalting column (e.g., PD-10) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The antibody conjugate will elute first.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with a 10,000 molecular weight cut-off (MWCO).
-
Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.
-
Characterization of the Labeled Antibody
Determination of the Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each antibody molecule, can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.
-
Dilute a portion of the purified, SPDP-modified antibody to 1 mL with PBS.
-
Measure the absorbance of the sample at 343 nm (A_initial).
-
Add 10 µL of 15 mg/mL DTT to the 1 mL sample and mix.
-
Incubate for exactly 15 minutes at room temperature.
-
Measure the absorbance at 343 nm (A_final).
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε of pyridine-2-thione at 343 nm = 8080 M⁻¹cm⁻¹).
-
The DOL is the ratio of the molar concentration of pyridine-2-thione to the molar concentration of the antibody.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS before labeling. |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the antibody. | |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines. | |
| Antibody Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume. |
| Over-labeling of the antibody. | Reduce the molar excess of the this compound reagent. |
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2-5 mg/mL | |
| Reaction Buffer pH | 7.2 - 8.5 | |
| This compound Stock Concentration | 20 mM in DMSO or DMF | |
| Molar Excess of this compound | 10- to 20-fold | |
| Reaction Time | 30-60 minutes | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Desalting Column / SEC |
Conclusion
The protocol described provides a robust method for the successful labeling of antibodies with this compound. The inclusion of a PEG spacer offers significant advantages for the stability and solubility of the final conjugate. Careful control of the reaction conditions, particularly the buffer composition and molar ratio of reactants, is critical for achieving the desired degree of labeling and maintaining the integrity of the antibody. Subsequent purification and characterization are essential steps to ensure the quality and consistency of the labeled antibody for downstream applications in research and therapeutic development.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using a PEG4-SPDP Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional PEG4-SPDP linker. This linker system incorporates a four-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and a pyridyl disulfide group for cleavable conjugation to a thiol-containing cytotoxic payload.
Introduction
The this compound linker is a valuable tool in the development of ADCs. It facilitates the conjugation of a cytotoxic drug to an antibody through a disulfide bond, which can be cleaved in the reducing environment of the target cell, releasing the payload. The PEG4 spacer helps to mitigate the hydrophobicity of many cytotoxic drugs, which can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[1][2][3] This document outlines the chemical principles, experimental workflows, and detailed protocols for the generation and evaluation of ADCs using this linker.
Chemical Principle of this compound Conjugation
The this compound linker contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[4]
-
Pyridyldithiol: Reacts with sulfhydryl (thiol) groups on the cytotoxic payload to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the conjugation reaction.[4]
The overall process is a two-step conjugation:
-
Antibody Modification: The antibody is reacted with the this compound linker to introduce the pyridyldithiol groups.
-
Drug Conjugation: The thiol-containing drug is then reacted with the modified antibody to form the final ADC.
Experimental Workflows
Antibody-Drug Conjugate Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of an ADC using the this compound linker.
ADC Characterization Workflow
This diagram outlines the key analytical steps to characterize the purified ADC.
References
Application Notes and Protocols for PEG4-SPDP Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and protocols for the conjugation of PEG4-SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to molecules containing primary amines. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules through a cleavable disulfide bond. The inclusion of a 4-unit polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[1][2][3][4]
Reaction Mechanism
The conjugation of this compound to a primary amine proceeds via a two-step reaction mechanism. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with a primary amine (-NH2) on the target molecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[5] The second, optional step involves the reaction of the pyridyldithiol group with a sulfhydryl (-SH) group on a second molecule, creating a disulfide bond and releasing pyridine-2-thione.
Optimal Reaction Conditions
Successful conjugation of this compound to primary amines is dependent on several key reaction parameters. The following table summarizes the optimal conditions based on established protocols.
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH. At pH values above 8.0, hydrolysis of the NHS ester becomes more significant, reducing the conjugation efficiency. The half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9. |
| Buffer | Phosphate, Carbonate/Bicarbonate, or Borate buffers | Buffers should be free of primary amines (e.g., Tris) and thiols, which would compete with the target molecule for reaction with the this compound. |
| Solvent | A water-miscible organic solvent (e.g., DMSO or DMF) is required to dissolve this compound before adding it to the aqueous reaction mixture. | This compound has limited aqueous solubility. |
| Temperature | Room Temperature (20-25°C) | The reaction typically proceeds efficiently at room temperature. |
| Reaction Time | 30 - 60 minutes | The reaction time can be adjusted based on the specific molecules being conjugated and the desired degree of labeling. |
Experimental Protocols
Two primary protocols are presented below, depending on the nature of the molecules to be conjugated.
Protocol 1: Conjugation of an Amine-Containing Molecule to a Sulfhydryl-Containing Molecule
This protocol is suitable for linking a molecule with primary amines (e.g., a protein) to a molecule that already possesses a free sulfhydryl group.
Materials:
-
This compound
-
Amine-containing molecule (Molecule A)
-
Sulfhydryl-containing molecule (Molecule B)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Dissolve this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of this compound in 179 µL of DMSO to create a 20 mM solution.
-
Prepare Molecule A: Dissolve the amine-containing molecule (Molecule A) in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reaction with Primary Amines: Add a molar excess of the dissolved this compound to the solution of Molecule A. The exact molar ratio will need to be optimized for your specific application. A common starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature.
-
Purification of SPDP-Modified Molecule A: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Sulfhydryl Group: Add the sulfhydryl-containing molecule (Molecule B) to the purified SPDP-modified Molecule A. The reaction should proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Monitoring the Reaction: The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm to follow the progress of the disulfide exchange reaction.
-
Final Purification: The final conjugate can be purified from unconjugated molecules using size-exclusion chromatography or other appropriate purification methods.
Protocol 2: Conjugation of Two Amine-Containing Molecules
This protocol is used when neither of the molecules to be conjugated possesses a free sulfhydryl group. One of the molecules is first modified with this compound, and then its pyridyldithiol group is reduced to a free sulfhydryl, which can then react with a second molecule that has been modified with this compound.
Materials:
-
This compound
-
Amine-containing molecule 1 (Molecule A)
-
Amine-containing molecule 2 (Molecule B)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
Procedure:
-
Modification of Both Molecules: Separately modify both Molecule A and Molecule B with this compound following steps 1-4 of Protocol 1.
-
Reduction of one SPDP-Modified Molecule: To one of the purified SPDP-modified molecules (e.g., Molecule A), add a reducing agent such as DTT to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group to a free sulfhydryl.
-
Purification of the Reduced Molecule: Remove the excess reducing agent from the now sulfhydryl-containing Molecule A using a desalting column equilibrated with Reaction Buffer.
-
Conjugation of the Two Modified Molecules: Mix the purified sulfhydryl-containing Molecule A with the SPDP-modified Molecule B. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Monitoring and Final Purification: Monitor the reaction and purify the final conjugate as described in steps 6 and 7 of Protocol 1.
Visualization of Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.
Caption: Workflow for conjugating two amine-containing molecules.
Cleavage of the Disulfide Bond
The disulfide bond formed using this compound is cleavable, which is a key feature for applications such as drug delivery. The disulfide bond can be readily cleaved by treating the conjugate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). In most cases, crosslinks can be cleaved with 25mM DTT at pH 4.5 without reducing native protein disulfide bonds.
Applications
The ability to conjugate molecules with primary amines to other molecules makes this compound a versatile tool with numerous applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): this compound is used as a cleavable linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein-Protein Conjugation: Creating well-defined protein conjugates for studying protein interactions or creating fusion proteins with novel functions.
-
Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications in diagnostics and biosensors.
-
PEGylation: The PEG4 spacer itself improves the solubility and pharmacokinetic properties of the conjugated molecule.
References
- 1. SPDP-PEG4-NHS ester, CAS 1334177-95-5 | AxisPharm [axispharm.com]
- 2. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 3. This compound (PEGylated, long-chain SPDP crosslinker) | LabX.com [labx.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Optimal pH for PEG4-SPDP Conjugation to Sulfhydryls
For Researchers, Scientists, and Drug Development Professionals
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its polyethylene glycol (PEG) derivatives, such as PEG4-SPDP, are heterobifunctional crosslinkers widely used in bioconjugation.[1][2] These reagents are instrumental in creating conjugates for various applications, including antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[2][3] The this compound linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a 2-pyridyldithio group that specifically targets sulfhydryl (-SH) groups.[4]
The reaction between the 2-pyridyldithio group of this compound and a sulfhydryl is a disulfide exchange reaction. This reaction is highly dependent on the pH of the reaction medium, making pH a critical parameter for achieving optimal conjugation efficiency and specificity.
The Role of pH in the Sulfhydryl-Pyridyldithiol Reaction
The reaction proceeds via nucleophilic attack of a thiolate anion (-S⁻) on the disulfide bond of the 2-pyridyldithio moiety. This displaces pyridine-2-thione, forming a new, stable disulfide bond between the PEG linker and the target molecule.
-
Thiolate Anion Formation: The reactive species is the deprotonated thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate anion is governed by the pKa of the sulfhydryl group (typically ~8.5 for cysteine) and the pH of the solution. To ensure a sufficient concentration of the reactive thiolate, the pH should be near or slightly below the pKa of the thiol.
-
Optimal pH Range: For the reaction between a 2-pyridyldithio group and a sulfhydryl, the optimal pH range is generally considered to be between 7 and 8. This range provides a good balance between having a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions. Some sources suggest the reaction can proceed over a broader pH range, with an optimum at pH 4-5, though the rate is slower in acidic conditions. However, for most protein conjugation applications, a neutral to slightly alkaline pH (7.2-8.0) is standard.
-
Consequences of Suboptimal pH:
-
Low pH (<6.5): The concentration of the reactive thiolate anion is significantly reduced as the sulfhydryl group remains protonated. This leads to a very slow reaction rate and poor conjugation efficiency.
-
High pH (>8.5): While a higher pH increases the concentration of the thiolate anion, it also increases the risk of side reactions. These include the hydrolysis of the NHS ester (if the amine reaction is performed concurrently or if the linker is not purified first) and potential disulfide scrambling if multiple sulfhydryl groups are present.
-
The progress of the reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Sulfhydryl-Containing Protein
This protocol describes the conjugation of a protein that has been previously modified with this compound (via its amine-reactive NHS ester) to a second protein or molecule containing a free sulfhydryl group.
Materials:
-
SPDP-modified Protein (Protein-SPDP)
-
Sulfhydryl-containing Protein (Protein-SH)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
Procedure:
-
Preparation of Protein-SPDP: If not already prepared, react your first protein with this compound targeting its primary amines. This is typically done at pH 7-8. Immediately before conjugation, it is crucial to remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
Preparation of Protein-SH: Dissolve the sulfhydryl-containing protein in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents like DTT or 2-mercaptoethanol.
-
Conjugation Reaction:
-
Combine the desalted Protein-SPDP with the Protein-SH solution. The molar ratio of Protein-SPDP to Protein-SH should be optimized for your specific application, but a starting point of 1:1 to 5:1 is common.
-
Incubate the reaction mixture for 8 to 16 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction (Optional): To determine the extent of the reaction, measure the absorbance of the reaction mixture at 343 nm. This measures the concentration of the released pyridine-2-thione byproduct.
-
Purification: After incubation, purify the resulting conjugate from unreacted proteins and byproducts using methods such as size exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Experimental Determination of Optimal pH
To empirically determine the optimal pH for your specific molecules, a parallel experiment testing a range of pH values is recommended.
Materials:
-
Protein-SPDP and Protein-SH
-
Buffer System: Prepare a series of Conjugation Buffers (100 mM Phosphate) with pH values ranging from 6.5 to 8.5 (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Microcentrifuge tubes or a 96-well plate.
-
SDS-PAGE analysis equipment.
-
Densitometry software.
Procedure:
-
Reaction Setup: In separate tubes, set up identical conjugation reactions as described in Protocol 1. Use a different pH buffer for each reaction. Ensure the final concentration of proteins and the molar ratio are consistent across all reactions.
-
Incubation: Incubate all reactions under the same conditions (time and temperature).
-
Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as L-cysteine, to cap any unreacted pyridyldithiol groups.
-
Analysis:
-
Analyze a sample from each reaction using non-reducing SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and visualize the bands. The formation of the conjugate will be evident by the appearance of a new band with a higher molecular weight than the individual starting proteins.
-
Use densitometry to quantify the intensity of the conjugate band relative to the unreacted protein bands in each lane.
-
-
Determination of Optimal pH: The pH that yields the highest percentage of conjugate formation is the optimal pH for your system.
Data Presentation
The results from the pH optimization experiment can be summarized in a table for clear comparison.
| Reaction pH | Buffer System | Incubation Time (hr) | Conjugate Band Intensity (Arbitrary Units) | Conjugation Efficiency (%) |
| 6.5 | 100mM Phosphate | 12 | Result from densitometry | Calculated % |
| 7.0 | 100mM Phosphate | 12 | Result from densitometry | Calculated % |
| 7.5 | 100mM Phosphate | 12 | Result from densitometry | Calculated % |
| 8.0 | 100mM Phosphate | 12 | Result from densitometry | Calculated % |
| 8.5 | 100mM Phosphate | 12 | Result from densitometry | Calculated % |
Conjugation Efficiency (%) = [Conjugate Intensity / (Conjugate Intensity + Unreacted Protein Intensity)] x 100
Visualizations
Caption: Chemical reaction scheme for this compound conjugation to a sulfhydryl group.
Caption: Experimental workflow for determining the optimal pH for conjugation.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using PEG4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticles using the heterobifunctional crosslinker, PEG4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).
This compound is a versatile crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 4-unit PEG spacer. The NHS ester reacts with primary amines (-NH₂) on the nanoparticle surface to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups (-SH) to form a reversible disulfide bond.[1][2] This allows for the covalent attachment of the PEG linker to the nanoparticle and subsequent conjugation of thiol-containing molecules, such as targeting ligands or therapeutic payloads.
Principle of this compound Chemistry
The surface modification process using this compound involves a two-step reaction mechanism. First, the amine-reactive NHS ester of this compound forms a covalent amide bond with primary amine groups present on the nanoparticle surface. This reaction is most efficient at a pH range of 7-8.[1][2] Following this initial PEGylation step, the terminal pyridyldithiol group is available for reaction with a sulfhydryl-containing molecule. This subsequent reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[1] The resulting disulfide bond is cleavable by reducing agents such as dithiothreitol (DTT).
General Materials and Equipment
-
This compound (stored at -20°C, protected from moisture)
-
Nanoparticles (amine-functionalized gold, iron oxide, or liposomes)
-
Reaction Buffers:
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Sulfhydryl Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-8.0
-
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing Agent: Dithiothreitol (DTT)
-
Purification equipment: Centrifuge, magnetic separator (for iron oxide nanoparticles), size-exclusion chromatography columns, or dialysis cassettes.
-
Characterization instruments: Dynamic Light Scattering (DLS) for size and zeta potential, UV-Vis Spectrophotometer, Fourier-Transform Infrared (FTIR) Spectrometer, and Transmission Electron Microscope (TEM).
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of this compound to gold nanoparticles that have been pre-functionalized with amine groups.
1.1. Materials:
-
Amine-functionalized gold nanoparticles (AuNPs) dispersed in an aqueous buffer.
-
This compound
-
Amine Reaction Buffer (pH 7.5)
-
DMSO
-
Centrifuge and appropriate centrifuge tubes.
1.2. Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. This should be prepared fresh before each use.
-
Reaction Setup:
-
Disperse the amine-functionalized AuNPs in the Amine Reaction Buffer to a final concentration of 1 mg/mL.
-
Add the this compound stock solution to the AuNP dispersion. A 100-fold molar excess of this compound to the estimated surface amine groups on the AuNPs is a recommended starting point for optimization.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for 50 nm AuNPs).
-
Carefully remove the supernatant containing unreacted this compound.
-
Resuspend the AuNP pellet in fresh Amine Reaction Buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.
-
-
Final Resuspension: Resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage (e.g., PBS) at 4°C.
1.3. Characterization:
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is expected upon successful PEGylation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential. An increase in hydrodynamic diameter and a decrease in the magnitude of the zeta potential are indicative of successful surface modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the PEG linker by identifying characteristic C-O-C ether stretching vibrations.
Protocol 2: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol outlines the procedure for conjugating this compound to amine-functionalized superparamagnetic iron oxide nanoparticles.
2.1. Materials:
-
Amine-functionalized iron oxide nanoparticles (IONPs) dispersed in an aqueous buffer.
-
This compound
-
Amine Reaction Buffer (pH 7.5)
-
DMSO
-
Magnetic separator.
2.2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL solution of this compound in DMSO immediately before use.
-
Reaction Setup:
-
Disperse the amine-functionalized IONPs in the Amine Reaction Buffer to a concentration of 5 mg/mL.
-
Add the this compound stock solution to the IONP dispersion, using a 50-fold molar excess of the linker relative to the surface amine groups.
-
-
Incubation: React for 2 hours at room temperature with continuous gentle mixing.
-
Purification:
-
Place the reaction tube on a magnetic separator to pellet the IONPs.
-
Once the supernatant is clear, carefully aspirate and discard it.
-
Remove the tube from the magnetic separator and resuspend the IONPs in fresh Amine Reaction Buffer.
-
Repeat the magnetic separation and resuspension steps three times.
-
-
Final Resuspension: Resuspend the purified this compound functionalized IONPs in a suitable buffer for storage at 4°C.
2.3. Characterization:
-
FTIR Spectroscopy: Analyze the dried IONP sample to detect the characteristic peaks of the PEG linker and confirm the amide bond formation. The Fe-O bond of iron oxide is typically observed around 580 cm⁻¹.
-
DLS: Measure the change in hydrodynamic diameter and zeta potential.
-
Thermogravimetric Analysis (TGA): Quantify the amount of PEG linker conjugated to the IONPs by measuring the weight loss corresponding to the decomposition of the organic coating.
Protocol 3: Surface Modification of Amine-Functionalized Liposomes
This protocol details the modification of pre-formed liposomes containing amine-functionalized lipids (e.g., DSPE-PEG-amine) with this compound.
3.1. Materials:
-
Pre-formed liposomes containing an amine-functionalized lipid, dispersed in a suitable buffer.
-
This compound
-
Amine Reaction Buffer (pH 8.0)
-
DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO).
3.2. Procedure:
-
Preparation of this compound Stock Solution: Freshly prepare a 10 mg/mL solution of this compound in DMSO.
-
Reaction Setup:
-
Adjust the pH of the liposome dispersion to 8.0 with the Amine Reaction Buffer. The final lipid concentration should be between 5-10 mM.
-
Add the this compound stock solution to the liposome dispersion. A 10 to 20-fold molar excess of this compound relative to the amine-lipid is recommended.
-
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle stirring.
-
Purification:
-
Size-Exclusion Chromatography: Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) to separate the larger PEGylated liposomes from the smaller, unreacted this compound.
-
Dialysis: Alternatively, dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff.
-
-
Storage: Store the purified this compound functionalized liposomes at 4°C.
3.3. Characterization:
-
DLS: Confirm an increase in the hydrodynamic diameter and a shift in the zeta potential towards neutral.
-
Quantification of Pyridyldithiol Groups: The number of accessible pyridyldithiol groups on the liposome surface can be determined by reacting an aliquot of the liposomes with an excess of DTT and measuring the absorbance of the released pyridine-2-thione at 343 nm.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with this compound. These values are illustrative and can vary depending on the specific nanoparticle system and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles | Amine-Functionalized | 55 ± 5 | < 0.2 | +35 ± 5 |
| This compound Functionalized | 75 ± 7 | < 0.25 | +15 ± 5 | |
| Iron Oxide Nanoparticles | Amine-Functionalized | 100 ± 10 | < 0.3 | +30 ± 7 |
| This compound Functionalized | 125 ± 12 | < 0.35 | +10 ± 6 | |
| Liposomes | Amine-Functionalized | 110 ± 8 | < 0.15 | +25 ± 5 |
| This compound Functionalized | 120 ± 9 | < 0.2 | +5 ± 4 |
Table 2: Quantification of Surface Functional Groups
| Nanoparticle Type | Functional Group | Quantification Method | Typical Surface Density |
| Amine-Functionalized Nanoparticles | Primary Amines | Ninhydrin Assay, TNBSA Assay | 1-5 amines/nm² |
| This compound Functionalized Nanoparticles | Pyridyldithiol Groups | Pyridine-2-thione release assay (with DTT) | 0.5-3 groups/nm² |
| Thiol-Functionalized Ligand Conjugated Nanoparticles | Sulfhydryl Groups | Ellman's Reagent Assay | Varies with ligand |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the surface modification of different nanoparticles with this compound.
Caption: Workflow for this compound modification of gold nanoparticles.
Caption: Workflow for this compound modification of iron oxide nanoparticles.
Caption: Workflow for this compound modification of liposomes.
Caption: Chemical conjugation pathway using this compound.
References
Application Notes and Protocols for Calculating Molar Ratios in PEG4-SPDP Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and antibodies.[1] PEGylation can enhance solubility, increase stability, and reduce the immunogenicity of the conjugated molecule.[2] The PEG4-SPDP linker is a versatile reagent used in bioconjugation. It features a four-unit PEG spacer, an N-hydroxysuccinimide (NHS) ester, and a 2-pyridyldithio group.[1][3] The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the pyridyldithio group reacts with free sulfhydryls to create a cleavable disulfide bond.[4]
Optimizing the molar ratio of the this compound linker to the molecule of interest is a critical step in the conjugation process. An insufficient molar ratio can lead to low conjugation efficiency, while an excessive ratio may result in polysubstitution, which can negatively impact the biological activity of the molecule. This document provides detailed protocols and guidance for calculating and optimizing molar ratios for successful this compound conjugation reactions.
Data Presentation: Molar Ratios and Expected Degree of Labeling
The optimal molar ratio of this compound to the target molecule is dependent on several factors, including the number of available reactive groups on the target molecule, the desired degree of labeling (DOL), and the specific application. The following table provides a summary of recommended starting molar ratios for common conjugation applications.
| Conjugation Application | Target Molecule | This compound Molar Excess | Expected Degree of Labeling (DOL) | Key Considerations |
| Antibody-Drug Conjugate (ADC) Development | Monoclonal Antibody (mAb) | 5 - 20 fold | 2 - 4 | A higher molar excess may be required to achieve the desired DOL due to the number of lysine residues on an antibody. Careful optimization is needed to avoid impacting antigen binding. |
| Protein-Protein Crosslinking | Protein A (amine-containing) & Protein B (thiol-containing) | 10 - 20 fold (for Protein A) | 1 - 3 | The protein with available primary amines is first modified with this compound. The second protein should have a free thiol group for conjugation. |
| Peptide Modification | Peptide | 2 - 10 fold | 1 | The lower molar excess is often sufficient for smaller molecules like peptides. |
| Surface Modification of Nanoparticles | Amine-functionalized Nanoparticles | 20 - 50 fold | Variable | The required molar excess can be significantly higher due to the high density of reactive groups on the nanoparticle surface. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (Amine Reaction)
This protocol describes the modification of a monoclonal antibody (mAb) with this compound, targeting the primary amines on lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (MW: 559.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4 using a desalting column.
-
Adjust the concentration of the mAb solution to 2-5 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 2 mg of this compound in 179 µL of DMSO.
-
-
Molar Ratio Calculation:
-
Calculate the moles of mAb:
-
Moles of mAb = (mg of mAb) / (Molecular Weight of mAb in g/mol )
-
Example: For 2 mg of an IgG antibody (MW ≈ 150,000 g/mol ):
-
Moles of mAb = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol
-
-
Calculate the moles of this compound needed for a 10-fold molar excess:
-
Moles of this compound = Moles of mAb x 10
-
Example: 1.33 x 10⁻⁸ mol x 10 = 1.33 x 10⁻⁷ mol
-
-
Calculate the volume of 20 mM this compound stock solution to add:
-
Volume (L) = Moles / Molarity
-
Example: 1.33 x 10⁻⁷ mol / 0.020 mol/L = 6.65 x 10⁻⁶ L = 6.65 µL
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the 20 mM this compound stock solution to the mAb solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 2: Quantification of Pyridyldithiol Groups and Calculation of Degree of Labeling (DOL)
This protocol allows for the determination of the number of this compound molecules conjugated to each antibody.
Materials:
-
SPDP-modified antibody from Protocol 1
-
Dithiothreitol (DTT)
-
Spectrophotometer
Procedure:
-
Release of Pyridine-2-thione:
-
To a known concentration of the SPDP-modified antibody, add DTT to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature. This will cleave the disulfide bond and release pyridine-2-thione.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 343 nm. The extinction coefficient of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
-
-
Calculation of Pyridyldithiol Concentration:
-
Concentration (M) = Absorbance at 343 nm / 8,080 M⁻¹cm⁻¹
-
-
Calculation of Degree of Labeling (DOL):
-
DOL = (Molar concentration of pyridyldithiol) / (Molar concentration of the antibody)
-
The optimal DOL for antibodies is typically between 2 and 10.
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation to an antibody.
Caption: Chemical reaction of this compound with an antibody and a thiol-containing payload.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PEG4-SPDP Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conjugation yield using PEG4-SPDP. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a this compound conjugation reaction?
Low yield in this compound conjugations can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the conjugation.
-
Reagent Quality and Handling: Degradation of the this compound reagent due to improper storage or handling, particularly exposure to moisture, is a frequent cause of failure. The quality of the biomolecule solution, including the presence of competing amines or thiols in the buffer, is also critical.
-
Biomolecule-Specific Issues: The inherent properties of the protein or molecule being conjugated, such as the accessibility of target functional groups (amines or sulfhydryls), can impact yield. Steric hindrance can also play a role, especially with larger biomolecules.[1]
-
Inefficient Purification: Significant loss of the conjugated product can occur during purification steps if the chosen method is not optimized.[2]
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester of this compound is susceptible to hydrolysis in aqueous solutions, which deactivates the reagent and prevents it from reacting with the target amine groups.[3][4]
Q2: How does pH affect the two main reactive steps in this compound conjugation?
The this compound linker has two reactive groups, an NHS ester and a pyridyldithiol group, each with a different optimal pH range for its reaction.
-
Amine-Reactive NHS Ester: The NHS ester reacts with primary amines (-NH₂). This reaction is most efficient at a pH between 7 and 8.[5] Below this range, the primary amines are more likely to be protonated (-NH₃⁺), which reduces their nucleophilicity and slows the reaction rate. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.
-
Sulfhydryl-Reactive Pyridyldithiol Group: The pyridyldithiol group reacts with free sulfhydryls (-SH). This reaction also has an optimal pH range of 7-8. This reaction results in the displacement of pyridine-2-thione, which can be monitored by measuring the absorbance at 343 nm to quantify the reaction progress.
Therefore, maintaining a pH between 7.0 and 8.0 is crucial for maximizing the efficiency of both reactive steps in the this compound conjugation.
Q3: My protein aggregates after the conjugation reaction. What can I do to prevent this?
Protein aggregation following conjugation can lead to a significant loss of active product and is a common source of low yield. Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions: Screen different buffer conditions, paying close attention to pH and ionic strength.
-
Include Excipients: The addition of excipients like arginine or polysorbates to the reaction mixture can help to stabilize the protein and prevent aggregation.
-
Lower Reaction Temperature: Performing the incubation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation, although this may require a longer reaction time.
-
Use Hydrophilic Linkers: PEG linkers are inherently hydrophilic and generally improve the solubility of the resulting conjugate. However, if aggregation persists, consider a longer PEG chain (e.g., PEG12) to further enhance solubility.
-
Control Protein Concentration: High protein concentrations can promote aggregation. Try performing the conjugation at a lower protein concentration.
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
If you observe little to no formation of your desired conjugate, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conjugation.
Problem 2: High Degree of Aggregation and Low Recovery After Purification
If the conjugation appears successful but you experience significant product loss and aggregation during purification, consider the following.
Caption: Troubleshooting aggregation and low purification recovery.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.0 - 8.0 | Optimal for both NHS ester reaction with amines and pyridyldithiol reaction with sulfhydryls. |
| Molar Excess of this compound | 10- to 50-fold | A molar excess is generally required to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, but 4°C may be necessary to maintain protein stability and reduce aggregation. |
| Reaction Time | 30 - 60 minutes (RT) or 2 - 4 hours (4°C) | Incubation times may need to be optimized based on the reactivity of the specific biomolecule. |
| Quenching Agent | 20-50 mM Tris or Glycine | Can be added to stop the reaction by consuming any unreacted NHS ester. |
Experimental Protocols
General Protocol for Protein-Protein Conjugation using this compound
This protocol outlines the steps for conjugating two proteins, one with available primary amines and the other with available sulfhydryls.
References
Technical Support Center: Preventing Aggregation During PEG4-SPDP Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate aggregation during PEG4-SPDP crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Succinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines (-NH2) to molecules with sulfhydryl groups (-SH).[1][2] It contains two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[2]
-
A pyridyldithiol group that reacts with sulfhydryls (e.g., cysteine residues) to form a reversible disulfide bond.[1][2]
The "PEG4" component refers to a 4-unit polyethylene glycol spacer, which increases the hydrophilicity and solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation compared to hydrocarbon spacers.
Q2: What are the primary causes of protein aggregation during this compound crosslinking?
A2: Protein aggregation during this process can be multifactorial:
-
Over-crosslinking: An excessive molar ratio of this compound to protein can lead to the modification of numerous surface amines, altering the protein's isoelectric point and surface charge, which can reduce solubility and promote aggregation.
-
Hydrophobicity: Although PEGylated, the SPDP moiety itself can introduce some hydrophobicity. If the protein is already prone to aggregation, this can exacerbate the issue.
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein, exposing hydrophobic cores and leading to aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular crosslinking and aggregation.
-
Intermolecular Disulfide Exchange: If the protein of interest contains both accessible amines and free thiols, the pyridyldithiol group can react with a thiol on a neighboring protein molecule, leading to aggregation.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be employed to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state, allowing for the visualization of higher molecular weight species corresponding to aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crosslinking that can lead to aggregation.
Problem 1: Immediate precipitation or turbidity upon adding the this compound reagent.
| Potential Cause | Recommended Solution | Rationale |
| Poor Reagent Solubility | Dissolve this compound in a small volume of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. | PEG-SPDP crosslinkers have limited aqueous solubility and adding the solid directly to the buffer can cause precipitation. |
| High Local Reagent Concentration | Add the dissolved this compound solution to the protein solution dropwise while gently stirring. | This prevents localized high concentrations of the crosslinker that can lead to rapid, uncontrolled reactions and precipitation. |
| Incompatible Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and thiols. Recommended buffers include phosphate, carbonate/bicarbonate, or borate buffers at pH 7.2-8.0. | Primary amines in the buffer will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency. Thiols will react with the pyridyldithiol group. |
Problem 2: Aggregation occurs during or after the crosslinking reaction.
| Potential Cause | Recommended Solution | Rationale |
| Over-labeling | Reduce the molar excess of this compound to the protein. Perform a titration to determine the optimal ratio that achieves sufficient conjugation without causing aggregation. Start with a lower molar excess (e.g., 5:1) and gradually increase. | Excessive modification of surface lysines can alter the protein's charge and pI, leading to reduced solubility. |
| Suboptimal pH | Perform the reaction within a pH range of 7.2-8.0. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. | NHS ester reactions are most efficient at slightly alkaline pH, but the stability of the protein is paramount. The half-life of the NHS ester decreases significantly at higher pH. |
| High Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours). | Lower temperatures can slow down protein unfolding and aggregation processes, as well as the crosslinking reaction itself. |
| High Protein Concentration | Perform the crosslinking reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lowering the concentration reduces the frequency of intermolecular interactions that can lead to aggregation. |
| Intermolecular Crosslinking | If the protein contains free cysteines not intended for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) prior to adding the this compound. | This prevents the pyridyldithiol group from reacting with cysteines on other protein molecules. |
Problem 3: Low yield of the desired conjugate and/or persistent aggregation.
| Potential Cause | Recommended Solution | Rationale |
| Protein Instability | Add stabilizing excipients to the reaction buffer. Common examples include arginine (50-100 mM), glycerol (5-20%), sucrose (5-10%), or non-ionic detergents like Tween-20 (0.01-0.1%). | These additives can help maintain the native conformation of the protein and prevent aggregation by various mechanisms, including preferential hydration and reducing surface tension. |
| Hydrolyzed Crosslinker | Prepare the this compound solution immediately before use. Avoid storing the crosslinker in solution. | The NHS ester group is susceptible to hydrolysis in aqueous environments, which reduces its reactivity with the protein. |
| Inefficient Purification | After the reaction, promptly remove excess crosslinker and byproducts using a desalting column or dialysis. | Unreacted crosslinker can continue to react or contribute to instability and aggregation over time. |
Data Presentation: Impact of Reaction Conditions on Aggregation
The following tables provide illustrative quantitative data on how different experimental parameters can influence protein aggregation during bioconjugation. Note: The exact values can vary significantly depending on the specific protein and crosslinker used. These tables represent typical trends observed in experimental settings.
Table 1: Effect of pH on Monoclonal Antibody (mAb) Aggregation
| pH | % Monomer | % Aggregate |
| 5.0 | 98.5% | 1.5% |
| 6.0 | 99.2% | 0.8% |
| 7.4 | 98.8% | 1.2% |
| 8.0 | 97.5% | 2.5% |
| 8.5 | 95.1% | 4.9% |
| Data is illustrative, based on general trends observed for monoclonal antibodies which often show increased aggregation at pH values further from their isoelectric point and where the NHS-ester reaction is faster. |
Table 2: Effect of Temperature on Antibody-Drug Conjugate (ADC) Aggregation
| Temperature | Incubation Time | % High Molecular Weight Species (Aggregates) |
| 4°C | 24 hours | < 1% |
| 25°C (Room Temp) | 24 hours | 3-5% |
| 37°C | 24 hours | 8-12% |
| 40°C | 24 hours | > 15% |
| Illustrative data based on the principle that higher temperatures accelerate protein unfolding and aggregation kinetics. |
Table 3: Effect of Arginine Concentration on Protein Aggregation
| Arginine Concentration (mM) | % Soluble Protein | % Aggregated Protein |
| 0 | 85% | 15% |
| 50 | 92% | 8% |
| 100 | 96% | 4% |
| 200 | 98% | 2% |
| Illustrative data representing the common use of arginine as an aggregation suppressor. |
Experimental Protocols
Protocol 1: Amine-to-Sulfhydryl Crosslinking using this compound
This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a protein or peptide with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule-SH in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure Protein-NH2 is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 179 µL of DMSO.
-
-
Activation of Protein-NH2:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
-
Preparation of Molecule-SH (if necessary):
-
If the sulfhydryl group on Molecule-SH is not free, treat with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing molecule to the activated protein at a 1.5- to 5-fold molar excess.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted pyridyldithiol groups, add a small molecule thiol like cysteine to a final concentration of 10-20 mM.
-
-
Purification and Analysis:
-
Purify the conjugate using size exclusion chromatography (SEC) to separate the conjugate from unreacted proteins and byproducts.
-
Analyze the fractions by SDS-PAGE and/or SEC to confirm conjugation and assess aggregation.
-
Protocol 2: Troubleshooting Aggregation with a Test Reaction
This protocol helps to identify the optimal conditions to minimize aggregation for a specific protein.
Procedure:
-
Set up a Matrix of Conditions:
-
Prepare small-scale reactions of your protein with this compound under varying conditions. A suggested matrix could include:
-
pH: 6.5, 7.4, 8.0
-
Temperature: 4°C, Room Temperature
-
This compound:Protein Molar Ratio: 5:1, 10:1, 20:1
-
Additives: No additive, 50 mM Arginine, 10% Glycerol
-
-
-
Perform Crosslinking:
-
Follow the activation step (Step 3) of Protocol 1 for each condition.
-
-
Assess Aggregation:
-
After the incubation period, visually inspect each reaction for turbidity.
-
Centrifuge the samples and analyze the supernatant by measuring the protein concentration (e.g., A280) to quantify the amount of soluble protein.
-
Analyze a small aliquot of each reaction by SEC to determine the percentage of monomer, dimer, and larger aggregates.
-
-
Select Optimal Conditions:
-
Choose the condition that provides an acceptable level of conjugation with the lowest amount of aggregation for your large-scale experiment.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound crosslinking.
Caption: Troubleshooting workflow for aggregation in crosslinking.
References
dealing with hydrolysis of Peg4-spdp NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG4-SPDP NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what are its primary applications?
A1: this compound NHS ester is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group, connected by a 4-unit polyethylene glycol (PEG) spacer.
-
NHS ester: Reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.
-
SPDP group: Reacts with sulfhydryl (thiol) groups to form a reversible disulfide bond.
-
PEG4 spacer: The polyethylene glycol linker increases the hydrophilicity of the molecule, which can help to improve the solubility of the resulting conjugate and reduce potential aggregation.
This crosslinker is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), linking proteins to other molecules, and in proteomics research.
Q2: How should I store and handle this compound NHS ester to ensure its stability?
A2: Proper storage and handling are critical to prevent premature hydrolysis of the NHS ester. Follow these guidelines:
-
Storage: Store the reagent at -20°C in a desiccated, airtight container to protect it from moisture.[1]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 20 minutes.[2] This prevents condensation of moisture from the air onto the cold reagent, which can cause hydrolysis. For preparing stock solutions, use anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4] Prepare these solutions immediately before use, as the NHS ester is not stable in solution for extended periods.[4]
Q3: What is NHS ester hydrolysis and why is it a concern?
A3: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed ester can no longer react with primary amines, leading to a lower yield of your desired conjugate. The rate of hydrolysis is highly dependent on the pH of the solution.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is one of the most common problems encountered when using this compound NHS ester. The following troubleshooting steps can help identify and resolve the issue.
| Possible Cause | Recommendation |
| Hydrolysis of this compound NHS Ester | Ensure proper storage and handling of the reagent as described in the FAQs. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can check the reactivity of your NHS ester using the protocol for quantifying hydrolysis provided below. |
| Incorrect Buffer pH | The optimal pH range for the reaction of NHS esters with primary amines is 7.2-8.5. A pH below 7.2 will result in protonated amines that are poor nucleophiles, while a pH above 8.5 will significantly accelerate the rate of hydrolysis. Verify the pH of your reaction buffer. |
| Presence of Competing Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, reducing your conjugation efficiency. Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation. |
| Poor Solubility of Reactants | Ensure that both your biomolecule and the this compound NHS ester are fully dissolved in their respective solvents before mixing. The PEG4 spacer is designed to improve water solubility, but it's still important to confirm complete dissolution. |
| Insufficient Molar Excess of NHS Ester | A molar excess of the this compound NHS ester is often required to drive the reaction to completion. A common starting point is a 5 to 10-fold molar excess of the NHS ester over the amine-containing molecule. This may need to be optimized for your specific application. |
Quantitative Data
Table 1: Hydrolysis Half-life of PEGylated NHS Esters at Various pH Values
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Approximate Half-life |
| 7.0 | 4-5 hours |
| 7.4 | >120 minutes |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | <9 minutes |
Note: These values are for general PEG-NHS esters and can vary depending on the specific structure of the PEG linker and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound NHS Ester
This protocol provides a general workflow for conjugating this compound NHS ester to an antibody.
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the antibody solution contains primary amines (e.g., from Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
- Adjust the antibody concentration to 1-10 mg/mL.
2. Preparation of this compound NHS Ester Solution:
- Allow the vial of this compound NHS ester to warm to room temperature before opening.
- Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
3. Conjugation Reaction:
- Add a 10 to 20-fold molar excess of the dissolved this compound NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
4. Quenching the Reaction (Optional):
- To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.
- Incubate for 15 minutes.
5. Purification of the Conjugate:
- Remove excess, unreacted this compound NHS ester and byproducts using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis.
Protocol 2: Quantification of NHS Ester Hydrolysis via UV-Vis Spectroscopy
This protocol can be used to assess the reactivity of your this compound NHS ester by quantifying the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.
1. Materials:
- This compound NHS ester
- Amine-free buffer (e.g., phosphate buffer, pH 7-8)
- 0.5-1.0 N NaOH
- UV-Vis spectrophotometer and quartz cuvettes
2. Procedure:
- Dissolve 1-2 mg of the this compound NHS ester in 2 mL of the amine-free buffer. If the ester is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then add the buffer.
- Prepare a control tube with the same buffer (and organic solvent if used).
- Zero the spectrophotometer at 260 nm using the control tube.
- Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until it is below 1.0 and record this initial absorbance.
- To induce complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution. Vortex for 30 seconds.
- Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
3. Interpretation of Results:
- Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, your this compound NHS ester is active.
- Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance after adding NaOH, the NHS ester has likely already hydrolyzed and is inactive.
Visualizations
Caption: Competing reaction pathways for this compound NHS ester.
Caption: Experimental workflow for antibody conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
strategies to improve the solubility of Peg4-spdp conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of PEG4-SPDP conjugates.
Troubleshooting Guide: Improving Solubility of this compound Conjugates
Researchers may encounter issues with aggregation and precipitation of this compound conjugates. This guide provides a systematic approach to troubleshooting these solubility problems.
Issue: Precipitate or cloudiness observed during or after conjugation.
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound Reagent | The this compound crosslinker itself has limited aqueous solubility.[1] It is crucial to first dissolve the reagent in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[1][][3] |
| Inappropriate Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester of the SPDP reagent.[1] Use non-amine containing buffers such as phosphate, carbonate/bicarbonate, or borate buffers. |
| Incorrect pH of Reaction Buffer | The NHS ester reaction with primary amines is most efficient at a pH range of 7-8. The 2-pyridyldithio group also reacts optimally with sulfhydryls at a pH of 7-8. Operating outside this range can lead to inefficient conjugation and potential side reactions that contribute to aggregation. The stability of the NHS ester is also pH-dependent, with a half-life of several hours at pH 7 but less than 10 minutes at pH 9. |
| High Protein Concentration | High concentrations of the protein or antibody during conjugation can increase the likelihood of intermolecular crosslinking and aggregation. Consider reducing the concentration of the protein in the reaction mixture. |
| Hydrophobic Nature of the Conjugated Molecule | The molecule being conjugated to this compound may be inherently hydrophobic, leading to poor solubility of the final conjugate. While PEGylation generally increases the solubility of proteins, this effect may not be sufficient in all cases. |
| Presence of Aggregates in Starting Material | The initial protein or antibody solution may already contain aggregates, which can act as seeds for further precipitation during the conjugation process. It is recommended to purify the starting material using size-exclusion chromatography (SEC) to remove any existing aggregates before starting the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is precipitating out of solution. What is the first thing I should check?
A1: The most common cause of precipitation is the improper dissolution of the this compound reagent itself. This crosslinker has limited solubility in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF prior to its addition to your reaction mixture. Adding the solid this compound directly to an aqueous buffer can lead to poor dissolution and subsequent precipitation issues.
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH for both the amine-reactive NHS ester and the sulfhydryl-reactive 2-pyridyldithio group is between 7 and 8. Maintaining the pH within this range is critical for efficient conjugation and to minimize hydrolysis of the NHS ester, which increases at higher pH values.
Q3: Can I use any buffer for my conjugation reaction?
A3: No, it is important to avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the NHS ester, leading to low conjugation efficiency and potential side products. Recommended buffers include phosphate, carbonate/bicarbonate, or borate buffers.
Q4: How can I improve the solubility of my final this compound conjugate?
A4: If you are still observing solubility issues after optimizing the conjugation reaction, consider the following strategies:
-
Incorporate Excipients: The use of solubility-enhancing excipients can be beneficial. These can include surfactants, or other polymers.
-
Modify PEG Chain Length: If feasible for your application, using a longer PEG chain (e.g., PEG12-SPDP) can further enhance the hydrophilicity and solubility of the conjugate.
-
Formulation Development: Post-conjugation, a proper formulation strategy is key. This can involve screening different buffers, pH conditions, and the addition of stabilizers to find the optimal conditions for your specific conjugate.
Q5: How do I remove unreacted this compound and other byproducts after the conjugation reaction?
A5: After the incubation period, it is essential to remove any unreacted crosslinker and reaction byproducts. This is typically achieved through desalting columns or dialysis. This purification step is crucial as residual unreacted species can contribute to instability and aggregation of the final conjugate.
Experimental Protocols
Protocol 1: Solubilization of this compound Reagent
Objective: To properly dissolve the this compound crosslinker for use in conjugation reactions.
Materials:
-
This compound reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound reagent by dissolving it in anhydrous DMSO or DMF. For example, to prepare a 20 mM stock solution of this compound (MW: 559.65), dissolve 2 mg in 179 µL of DMSO or DMF.
-
Vortex the solution until the this compound is completely dissolved.
-
Use this stock solution immediately for the conjugation reaction.
Protocol 2: General Amine-to-Sulfhydryl Conjugation
Objective: To conjugate a protein with primary amines to a molecule containing a sulfhydryl group using this compound.
Materials:
-
Protein to be modified (in a suitable amine-free buffer, pH 7-8)
-
Sulfhydryl-containing molecule
-
This compound stock solution (from Protocol 1)
-
Desalting columns
Procedure:
-
Modification of the First Protein: a. Dissolve the protein to be modified in an amine-free buffer (e.g., PBS) at a concentration of 2-5 mg/mL. b. Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Conjugation to the Second Molecule: a. Add the sulfhydryl-containing molecule to the purified SPDP-modified protein. b. Incubate the reaction mixture overnight at room temperature or at 4°C.
-
Purification: a. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unconjugated molecules.
Visualizing the Workflow
Caption: A flowchart illustrating the key steps in a typical this compound conjugation experiment.
Caption: A decision-making diagram for troubleshooting solubility problems with this compound conjugates.
References
Technical Support Center: Purification of PEG4-SPDP Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted PEG4-SPDP from conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugation mixture?
A1: The presence of unreacted this compound can lead to several complications in downstream applications. These include inaccurate characterization of the conjugate, reduced therapeutic efficacy, potential immunogenicity, and interference with analytical techniques. Therefore, its removal is a critical step to ensure the purity, safety, and efficacy of the final product.
Q2: What are the most common methods to remove unreacted this compound?
A2: The most widely used techniques for purifying PEGylated proteins and removing excess reagents are based on differences in size and physicochemical properties between the conjugated protein and the small, unreacted PEG linker.[][2] The primary methods include:
-
Dialysis: A simple and gentle method for separating molecules based on a concentration gradient across a semi-permeable membrane.[3][4]
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that separates molecules based on their hydrodynamic radius.[5]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method for concentrating and purifying biomolecules.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the molecular weight of your protein, the scale of your experiment, the required final purity, and available equipment. The following decision-making workflow can guide your selection:
Purification Method Guides
Below are detailed guides for the three primary methods for removing unreacted this compound.
Dialysis
Dialysis is a straightforward and gentle method ideal for removing small molecules like unreacted this compound from larger protein conjugates. It relies on the diffusion of molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).
Experimental Protocol: Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve hydration in the dialysis buffer.
-
Sample Loading: Carefully load the conjugation mixture into the dialysis tubing or cassette.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold dialysis buffer (at least 100-fold the sample volume).
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure constant mixing.
-
Incubation: Perform dialysis for 4-6 hours at 4°C.
-
Buffer Exchange: Change the dialysis buffer and continue dialysis for another 4-6 hours. For optimal removal, a third buffer change and overnight dialysis is recommended.
-
Sample Recovery: Carefully remove the dialysis bag/cassette and recover the purified conjugate.
Troubleshooting Guide: Dialysis
| Issue | Possible Cause | Solution |
| Unreacted this compound still present | Incorrect MWCO of the membrane. | Use a membrane with an MWCO that is significantly smaller than your protein conjugate but large enough for the this compound (MW ~560 Da) to pass through. A 3-5 kDa MWCO is generally a good starting point. |
| Insufficient dialysis time or buffer volume. | Increase the dialysis duration and/or the volume of the dialysis buffer. Perform at least two to three buffer changes. | |
| Loss of conjugated protein | The protein is passing through the membrane. | Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your protein. |
| Non-specific binding to the membrane. | Pre-condition the membrane as per the manufacturer's instructions. Consider using a membrane material with low protein binding properties, such as regenerated cellulose. | |
| Sample volume increased significantly | Osmotic pressure differences. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
Size Exclusion Chromatography (SEC)
SEC is a powerful chromatographic technique that separates molecules based on their size in solution. It is highly effective for removing small molecules like unreacted this compound from larger protein conjugates, offering high resolution and relatively fast separation times.
Experimental Protocol: Size Exclusion Chromatography
Materials:
-
SEC column with an appropriate fractionation range (e.g., a desalting column for large proteins)
-
Chromatography system (e.g., FPLC or HPLC)
-
Running buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation mixture to remove any precipitates.
-
Sample Injection: Inject the clarified conjugation mixture onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated protein will elute first, followed by the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm for the protein) to identify and pool the fractions containing the purified conjugate.
Troubleshooting Guide: Size Exclusion Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of conjugate and unreacted this compound | Inappropriate column choice. | Select a column with a fractionation range suitable for the size difference between your conjugate and the this compound. For large proteins, a desalting column is often sufficient. |
| Column overloading. | Reduce the sample volume or concentration injected onto the column. | |
| Low recovery of the conjugated protein | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated. Consider increasing the ionic strength of the running buffer to minimize interactions. |
| Protein precipitation on the column. | Check the solubility of your conjugate in the running buffer. Adjust the pH or add solubilizing agents if necessary. | |
| Broad peaks | High flow rate. | Reduce the flow rate to allow for better separation. |
| Column degradation. | Check the column performance with standards and replace if necessary. |
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for purifying and concentrating biomolecules. It is particularly well-suited for larger sample volumes and can efficiently remove small molecules like unreacted this compound through a process called diafiltration (buffer exchange).
Experimental Protocol: Tangential Flow Filtration
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette with an appropriate MWCO (e.g., 10-30 kDa for most proteins)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Flushing: Assemble the TFF system and flush with purified water to remove any storage solution, followed by the diafiltration buffer.
-
Sample Concentration (Optional): If the sample is dilute, concentrate it by recirculating the sample through the TFF system and allowing the permeate to be removed.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume while washing out the unreacted this compound. A common practice is to exchange 5-10 diavolumes of buffer.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Troubleshooting Guide: Tangential Flow Filtration
| Issue | Possible Cause | Solution |
| Low permeate flow rate | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step to remove aggregates. |
| High sample viscosity. | Dilute the sample before processing or during diafiltration. | |
| Low protein recovery | Protein binding to the membrane. | Select a membrane material with low protein binding (e.g., modified polyethersulfone). Ensure proper flushing and recovery steps. |
| Protein passing through the membrane. | Use a membrane with a smaller MWCO, typically 3-6 times smaller than the molecular weight of the protein. | |
| Unreacted this compound remains | Insufficient diafiltration. | Increase the number of diavolumes exchanged. Ensure adequate mixing in the reservoir. |
Quantitative Comparison of Purification Methods
The efficiency of each purification method can be assessed by the recovery of the conjugated protein and the extent of unreacted this compound removal.
| Method | Typical Protein Recovery | Unreacted this compound Removal | Processing Time | Scalability |
| Dialysis | >95% | >99% | Long (12-24 hours) | Limited |
| Size Exclusion Chromatography (SEC) | 85-95% | >99% | Moderate (1-3 hours) | Moderate |
| Tangential Flow Filtration (TFF) | >95% | >99% | Short (0.5-2 hours) | High |
Note: These values are approximate and can vary depending on the specific protein, experimental conditions, and optimization of the protocol.
References
common side reactions with Peg4-spdp and how to avoid them
Welcome to the technical support center for PEG4-SPDP (PEGylated 4-unit N-succinimidyl 3-(2-pyridyldithio)propionate). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups separated by a 4-unit polyethylene glycol (PEG) spacer arm:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[1]
-
A 2-pyridyldithio group , which reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues).[2]
The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate.[3] The key feature is the formation of a disulfide bond (-S-S-) in the final linkage, which is cleavable by reducing agents like Dithiothreitol (DTT).[4] This makes this compound ideal for applications requiring the release of a conjugated molecule, such as in antibody-drug conjugates (ADCs).[5]
Q2: What is the most common side reaction when using the NHS-ester functionality and how can I prevent it?
The primary competing side reaction is the hydrolysis of the NHS ester . In this reaction, the NHS ester reacts with water, rendering the crosslinker inactive and unable to bind to the target amine. The rate of hydrolysis is highly dependent on pH.
Avoidance Strategies:
-
pH Control: Perform the amine conjugation reaction at a pH between 7.2 and 8.0. This range is a compromise between efficient amine acylation and minimizing hydrolysis. At pH 9, the half-life of an NHS ester can be less than 10 minutes.
-
Reagent Preparation: this compound has limited aqueous solubility and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid preparing aqueous stock solutions.
-
Storage: Store the reagent at -20°C, protected from moisture. Before opening the vial, allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
Q3: Are there other, less common, side reactions with the NHS ester?
Yes, while primary amines are the main target, the NHS ester can react with other nucleophilic amino acid side chains, particularly at higher pH values. These off-target reactions can lead to poorly defined conjugates.
-
Hydroxyl Groups: Serine, Threonine, and Tyrosine.
-
Guanidinium Group: Arginine.
-
Sulfhydryl Groups: Cysteine.
Avoidance Strategies:
-
Strict pH Control: Maintain the reaction pH at or below 8.0 to maximize specificity for primary amines.
-
Purification: Ensure the purity of your target protein to remove other nucleophilic contaminants.
Q4: What side reactions are associated with the pyridyl disulfide group?
The pyridyl disulfide moiety is susceptible to a few side reactions that can lower conjugation efficiency or yield unintended products.
-
Premature Disulfide Reduction: The disulfide bond can be unintentionally reduced if the reaction buffer contains reducing agents (e.g., DTT, TCEP, or even free thiols from other molecules).
-
Disulfide Scrambling/Exchange: In the presence of free thiols, the newly formed disulfide bond can exchange, leading to a mixture of products. Keeping the pH low (around 3-4) can limit this by protonating free thiols, but this pH is not suitable for the conjugation step itself.
Avoidance Strategies:
-
Buffer Composition: Ensure all buffers used for the pyridyl disulfide reaction are free of thiols and reducing agents.
-
Sequential Reactions: Perform the amine-reaction first, then purify the SPDP-modified molecule using a desalting column or dialysis to remove excess reagent before introducing the thiol-containing molecule.
-
Cellular Extracts: When working with cell lysates, be aware that they contain high concentrations of reducing agents like glutathione. Strategies like aeration or chilling the harvest can help mitigate premature reduction.
Q5: Why did my protein precipitate after adding this compound?
Protein precipitation is a common issue that can arise from several factors.
-
Over-crosslinking: Using a large molar excess of the crosslinker can lead to extensive modification of surface lysines. This can alter the protein's charge and structure, causing aggregation and precipitation.
-
Denaturation: The organic solvent (DMSO/DMF) used to dissolve the crosslinker can denature sensitive proteins if the final concentration is too high.
-
Change in pI: Modification of positively charged lysine residues neutralizes their charge, which can lower the protein's isoelectric point (pI). If the new pI is close to the buffer pH, the protein's solubility will decrease dramatically.
Avoidance Strategies:
-
Titrate Crosslinker: Perform a titration experiment to find the optimal molar ratio of this compound to your protein that achieves sufficient labeling without causing precipitation. Start with a 10-20 fold molar excess.
-
Control Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v).
-
Optimize Reaction Conditions: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the degree of modification.
-
Buffer pH: If you suspect a pI shift, try performing the reaction in a buffer with a pH further away from the suspected new pI.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS-ester: Reagent was inactive due to improper storage or high pH. | 1. Use a fresh vial of this compound. Ensure it is warmed to RT before opening. Prepare stock solution in anhydrous DMSO/DMF immediately before use. Maintain reaction pH between 7.2-8.0. |
| 2. Buffer Interference: Buffer contains primary amines (e.g., Tris) or thiols. | 2. Use a non-interfering buffer such as PBS, HEPES, or Borate. | |
| 3. Insufficient Molar Excess: The ratio of crosslinker to protein is too low. | 3. Increase the molar excess of this compound. Perform a titration to find the optimal ratio. | |
| 4. Premature Reduction: Disulfide group was reduced before reacting with the target thiol. | 4. Ensure buffers are free of reducing agents. Purify the SPDP-modified intermediate before adding the thiol-containing molecule. | |
| Protein Precipitation | 1. Over-crosslinking: Excessive modification of the protein surface. | 1. Reduce the molar excess of this compound. Shorten reaction time or lower the temperature (4°C). |
| 2. Solvent-Induced Denaturation: Final concentration of DMSO or DMF is too high. | 2. Keep the final organic solvent concentration below 10% (v/v). | |
| 3. pI Shift: The protein's isoelectric point (pI) has shifted close to the buffer pH. | 3. Change the buffer to one with a pH further from the protein's pI. | |
| Lack of Cleavability | 1. Inefficient Reduction: Concentration of reducing agent is too low or conditions are suboptimal. | 1. Use a sufficient concentration of DTT (e.g., 25-50 mM). For efficient cleavage, perform reduction at a neutral to alkaline pH (7-9), unless native disulfides must be preserved (use pH 4.5). |
| 2. Off-Target Reaction: A stable, non-disulfide bond was formed (less common). | 2. Verify reaction specificity by analyzing reaction products with mass spectrometry. Re-optimize reaction pH to favor amine/thiol specificity. |
Quantitative Data Summary
Table 1: pH Effects on this compound Reactions
| Reaction Moiety | Optimal pH Range | Consequences of Suboptimal pH | Reference(s) |
| NHS-Ester | 7.2 - 8.0 | < pH 7.0: Slow reaction with primary amines. > pH 8.5: Rapid hydrolysis of the NHS-ester, reducing efficiency and increasing off-target reactions. | |
| Pyridyl Disulfide | 7.0 - 8.0 | < pH 6.5: Slow reaction with thiols (thiol group is protonated). > pH 8.5: Can increase the risk of disulfide exchange/scrambling with other thiols. | |
| Disulfide Cleavage | 4.5 or 7.0 - 9.0 | pH 4.5: Slower cleavage, but helps preserve native protein disulfide bonds. pH 7.0-9.0: Most efficient cleavage, but may also reduce native disulfides. |
Table 2: Recommended Reagent Concentrations & Conditions
| Parameter | Recommended Value | Notes | Reference(s) |
| This compound Stock Solution | 20 mM | Dissolve 2 mg in 179 µL of anhydrous DMSO or DMF. Prepare fresh. | |
| Molar Excess of Crosslinker | 10 - 20 fold (over protein) | This is a starting point; must be optimized for each specific protein to avoid precipitation. | |
| Reaction Time | 30 - 60 minutes | Can be extended at lower temperatures (e.g., 2-4 hours at 4°C). | |
| Reaction Temperature | Room Temperature (20-25°C) | Can be lowered to 4°C to slow the reaction and reduce side reactions. | |
| DTT for Cleavage | 25 - 50 mM | A final concentration in this range is typically sufficient for complete cleavage. |
Experimental Protocols
Protocol 1: Amine-to-Sulfhydryl Conjugation
This protocol is for conjugating a protein with primary amines (Protein A) to a molecule with a free sulfhydryl group (Molecule B).
A. Materials
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.5. (Buffer must be free of amines and thiols).
-
This compound Reagent (e.g., Thermo Scientific, Cat. No. 26128).
-
Anhydrous DMSO or DMF.
-
Desalting columns.
-
Protein A and Molecule B.
B. Procedure
-
Prepare this compound: Equilibrate the vial to room temperature. Immediately before use, dissolve 2 mg of this compound in 179 µL of DMSO to make a 20 mM stock solution.
-
Modify Protein A: Dissolve 2-5 mg of Protein A in 1 mL of Conjugation Buffer. Add a calculated volume of the 20 mM this compound stock solution to achieve the desired molar excess (e.g., for a 20x excess).
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature.
-
Purify Modified Protein A: Remove excess crosslinker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Conjugate to Molecule B: Add the sulfhydryl-containing Molecule B to the purified, SPDP-modified Protein A.
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C. The progress of this thiol-disulfide exchange reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove excess Molecule B and the pyridine-2-thione byproduct.
Protocol 2: Amine-to-Amine Conjugation
This protocol is for conjugating two proteins (Protein A and Protein B) that both have primary amines but lack free sulfhydryls.
A. Materials
-
Same as Protocol 1, plus:
-
Reducing Agent: DTT (Dithiothreitol).
-
Reduction Buffer: 100 mM Sodium Acetate, 100 mM NaCl, pH 4.5 (to preserve native disulfides).
B. Procedure
-
Prepare this compound: Prepare the stock solution as described in Protocol 1.
-
Modify Both Proteins: In separate reactions, modify both Protein A and Protein B with this compound as described in Protocol 1, steps 2-3.
-
Purify Both Modified Proteins: In separate desalting columns, purify both SPDP-modified Protein A and SPDP-modified Protein B to remove excess reagent, as described in Protocol 1, step 4.
-
Create Free Sulfhydryls on Protein A:
-
Choose one of the modified proteins (e.g., Protein A) for reduction.
-
Add DTT to the purified, SPDP-modified Protein A to a final concentration of 25-50 mM. Use the pH 4.5 Acetate Buffer if native disulfides must be preserved.
-
Incubate for 30 minutes at room temperature.
-
-
Purify Reduced Protein A: Immediately remove the DTT by passing the solution through a new desalting column equilibrated with Conjugation Buffer. The eluate is now sulfhydryl-activated Protein A.
-
Final Conjugation: Mix the sulfhydryl-activated Protein A (from step 5) with the SPDP-modified Protein B (from step 3).
-
Incubate & Purify: Incubate and purify the final conjugate as described in Protocol 1, steps 6-7.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thermo Scientific™ this compound (PEGylated, long-chain SPDP crosslinker) | Fisher Scientific [fishersci.ca]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
impact of buffer choice on Peg4-spdp conjugation efficiency
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on PEG4-SPDP conjugation efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation, with a focus on buffer-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range for NHS-ester reactions. | Verify that the reaction buffer pH is between 7.2 and 8.5.[1][2] The reaction rate of the NHS ester with primary amines is significantly reduced at lower pH due to protonation of the amine groups, while hydrolysis of the NHS ester is accelerated at pH values above 8.5, reducing the yield.[2] |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, Glycine) or thiols. | Use a non-amine, non-thiol containing buffer such as Phosphate-buffered saline (PBS), Borate, or Carbonate/Bicarbonate buffer.[3][4] Primary amine-containing buffers will compete with the target molecule for reaction with the NHS ester. | |
| NHS-ester Hydrolysis: The this compound reagent has hydrolyzed due to improper storage or handling, or prolonged reaction times at high pH. | Ensure the this compound reagent is stored in a desiccated environment at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Inconsistent Conjugation Results | Buffer Variability: Inconsistent preparation of buffer solutions, leading to pH variations between experiments. | Prepare fresh buffer for each experiment and accurately measure the pH. Consider using a calibrated pH meter for precise measurements. |
| Presence of Interfering Substances: Low concentrations of substances like sodium azide or glycerol in the protein solution can interfere with the reaction. | Low concentrations of sodium azide (≤ 3 mM) are generally tolerated, but higher concentrations interfere. High concentrations of glycerol (20-50%) can also decrease reaction efficiency. If possible, perform a buffer exchange to remove these substances prior to conjugation. | |
| Precipitation During Reaction | Poor Solubility of Reagent: The this compound reagent, especially non-sulfonated forms, has limited aqueous solubility and may precipitate when added to the aqueous reaction buffer. | Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid affecting protein stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a primary amine?
A1: The optimal pH range for the reaction between the NHS ester of this compound and a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good balance between efficient acylation of the primary amine and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers are compatible with this compound conjugation reactions?
A2: Compatible buffers are those that do not contain primary amines or thiols. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffer
-
Borate buffers
Q3: Which buffers should be avoided for this compound conjugation?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. Buffers containing thiols should also be avoided as they can react with the pyridyldithiol group of the SPDP reagent.
Q4: How does pH affect the stability of the this compound reagent?
A4: The N-hydroxysuccinimide (NHS) ester of the this compound reagent is susceptible to hydrolysis, and the rate of this hydrolysis increases with increasing pH. At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.
Q5: Can I store this compound in a buffer solution?
A5: It is strongly recommended not to store this compound in any aqueous buffer solution. The NHS ester will hydrolyze over time in an aqueous environment. Always prepare fresh solutions of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.
Data Presentation
The efficiency of the this compound conjugation is a competition between the desired amidation reaction with the primary amine and the undesirable hydrolysis of the NHS ester. The choice of buffer pH is critical in balancing these two reactions.
Table 1: Impact of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | Several hours |
| 8.0 | Room Temperature | ~1 hour (estimated) |
| 8.5 | Room Temperature | ~20 minutes (for a model compound) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Note: The half-life can vary depending on the specific NHS-ester compound and buffer composition.
Experimental Protocols
This section provides a detailed methodology for a typical this compound conjugation experiment.
Protocol 1: Conjugation of this compound to a Protein with Primary Amines
Objective: To covalently attach this compound to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
Protein containing primary amines (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 20 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. For example, dissolve 2 mg of this compound in 179 µL of DMSO.
-
-
Protein Preparation:
-
Dissolve the protein at a concentration of 1-5 mg/mL in the conjugation buffer. Ensure the buffer has been pH-verified.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the 20 mM this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
The degree of modification can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. This is done by measuring the absorbance at 343 nm.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in this compound conjugation.
Caption: Experimental workflow for this compound conjugation to a primary amine-containing protein.
Caption: Chemical reaction scheme for this compound conjugation, highlighting the competing hydrolysis reaction.
References
PEG4-SPDP Technical Support Center: A Guide to Controlled Labeling
Welcome to the technical support center for PEG4-SPDP, a key reagent for bioconjugation and the development of antibody-drug conjugates (ADCs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve precise control over the degree of labeling in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Controlling the degree of labeling (DoL) with this compound is crucial for the efficacy and reproducibility of your conjugates. Below are common problems encountered during the labeling process and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DoL) | Inefficient Amine Reaction: - Suboptimal pH of the reaction buffer. - Presence of primary amines in the buffer (e.g., Tris). - Hydrolysis of the NHS ester. Protein-Specific Issues: - Low number of accessible lysine residues on the protein surface. - Steric hindrance around reactive sites. | Optimize Reaction Conditions: - Ensure the reaction pH is between 7 and 8 for efficient NHS ester reaction with primary amines.[1][2] - Use an amine-free buffer such as phosphate, carbonate/bicarbonate, or borate buffer.[1][3] - Prepare the this compound solution immediately before use to minimize hydrolysis of the NHS ester.[2] Adjust Molar Ratio: - Increase the molar excess of this compound to protein. It is advisable to perform a titration experiment to determine the optimal ratio for your specific protein. |
| High Degree of Labeling (DoL) | Excessive Molar Ratio: - The molar excess of this compound is too high. Prolonged Reaction Time: - The incubation time is longer than necessary, leading to more extensive labeling. | Adjust Molar Ratio: - Decrease the molar excess of this compound. Optimize Reaction Time: - Reduce the incubation time. A typical reaction time is 30-60 minutes at room temperature. Perform time-course experiments to find the optimal duration. |
| Inconsistent DoL Between Batches | Variability in Reagent Preparation: - Inconsistent concentration of the this compound stock solution. - Degradation of the this compound reagent due to improper storage. Variability in Protein Sample: - Differences in protein concentration or buffer composition between batches. | Standardize Protocols: - Always equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. - Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF for each experiment. - Ensure accurate and consistent measurement of protein concentration before each labeling reaction. - Store this compound at -20°C, protected from moisture. |
| Precipitation During or After Labeling | Hydrophobicity of the Conjugate: - High DoL can increase the hydrophobicity of the protein, leading to aggregation. Solvent Issues: - The organic solvent used to dissolve this compound is not well tolerated by the protein. | Control DoL: - Aim for a lower DoL by adjusting the molar ratio and reaction time. The PEG spacer in this compound enhances water solubility compared to non-PEGylated linkers, but high labeling can still cause issues. Optimize Solvent Addition: - Add the this compound solution to the protein solution slowly while gently stirring. - Ensure the final concentration of the organic solvent in the reaction mixture is low and does not affect protein stability. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reactivity of this compound?
A1: this compound is a heterobifunctional crosslinker. It has an N-hydroxysuccinimide (NHS) ester at one end that reacts with primary amines (like the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. The other end contains a pyridyldithiol group that reacts with sulfhydryl groups (from cysteine residues) to form a cleavable disulfide bond.
Q2: How do I prepare the this compound reagent for labeling?
A2: It is recommended to first equilibrate the this compound vial to room temperature before opening it. Immediately before use, dissolve the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, for instance, at a concentration of 20 mM.
Q3: What type of buffer should I use for the labeling reaction?
A3: Use a buffer that is free of primary amines and thiols. Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers, with a pH between 7 and 8. Avoid buffers like Tris, as they contain primary amines that will compete with the protein for reaction with the NHS ester.
Q4: How can I control the degree of labeling (DoL)?
A4: The DoL can be controlled by carefully adjusting several reaction parameters:
-
Molar Ratio: The ratio of this compound to your protein is the primary factor. Higher molar excess will generally result in a higher DoL.
-
Reaction Time: Shorter incubation times lead to a lower DoL.
-
Temperature: Reactions are typically performed at room temperature. Lowering the temperature can slow down the reaction rate.
-
Protein Concentration: The concentration of your protein can also influence the labeling efficiency.
It is highly recommended to perform small-scale optimization experiments by varying the molar ratio of this compound to your protein to achieve the desired DoL.
Q5: How do I measure the degree of labeling?
A5: The DoL can be determined spectrophotometrically. The reaction of the pyridyldithiol group with a sulfhydryl results in the release of pyridine-2-thione, which has a maximum absorbance at 343 nm. By measuring the absorbance of the reaction solution at this wavelength, you can quantify the amount of released pyridine-2-thione and thus the number of this compound molecules attached to your protein. A detailed protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. The molar ratio of this compound to the protein should be optimized for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Equilibrate the this compound vial to room temperature. Prepare a 20 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. For example, to make a 20 mM solution of this compound (MW: 559.65 g/mol ), dissolve 2 mg in 179 µL of DMSO or DMF.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For instance, for a 10-fold molar excess to 2 mg of a 150 kDa IgG in 1 mL, you would add a specific volume of the 20 mM stock solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Determination of the Degree of Labeling (DoL)
This protocol allows for the quantification of the number of moles of SPDP incorporated per mole of protein.
Materials:
-
SPDP-labeled protein solution
-
Dithiothreitol (DTT)
-
PBS buffer, pH 7.5
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute a known concentration of the SPDP-labeled protein in PBS.
-
Initial Absorbance Measurement: Measure the absorbance of the diluted sample at 343 nm. This reading serves as a blank.
-
Release of Pyridine-2-thione: Add a final concentration of 50 mM DTT to the sample to cleave the disulfide bond and release the pyridine-2-thione. Incubate for 15 minutes at room temperature.
-
Final Absorbance Measurement: Measure the absorbance of the sample at 343 nm again.
-
Calculation of DoL:
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8080 M⁻¹cm⁻¹.
-
Calculate the molar concentration of the protein.
-
The DoL is the ratio of the molar concentration of pyridine-2-thione to the molar concentration of the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting logic for unexpected Degree of Labeling results.
Caption: Simplified reaction mechanism of this compound with protein functional groups.
References
Technical Support Center: Troubleshooting Guide for Cleaving the Peg4-spdp Disulfide Bond
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of Peg4-spdp disulfide bonds in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of the this compound disulfide bond?
A1: Incomplete disulfide bond reduction is a frequent issue that can arise from several factors:
-
Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially in samples with high protein concentrations.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reduction reaction significantly impact efficiency. Thiol-based reducing agents like DTT are most effective at a pH above 7.[1]
-
Inaccessibility of Disulfide Bonds: In some protein conjugates, the disulfide bond within the this compound linker might be sterically hindered or buried within the protein structure, making it inaccessible to the reducing agent.[1]
-
Oxidation of Reducing Agent: Thiol-based reducing agents like Dithiothreitol (DTT) are prone to oxidation by air, which reduces their efficacy. It is crucial to use fresh solutions for optimal performance.[1]
-
Presence of Interfering Substances: Certain metal ions can interfere with the activity of some reducing agents. For instance, DTT's effectiveness can be reduced in the presence of nickel.[2]
Q2: How do I choose the right reducing agent for cleaving the this compound linker?
A2: The choice of reducing agent depends on your specific experimental needs. The two most common reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
-
DTT is a strong and widely used reducing agent. It is particularly effective at pH values between 7 and 9. However, it is prone to air oxidation and can interfere with certain downstream applications like metal affinity chromatography.
-
TCEP is a more stable, odorless, and potent reducing agent that is effective over a broader pH range, including acidic conditions. Unlike DTT, TCEP does not contain a thiol group and is less likely to interfere with subsequent sulfhydryl-reactive chemistries.
Q3: Can I selectively cleave the SPDP-linker disulfide bond without affecting native disulfide bonds in my protein?
A3: Yes, in many cases this is possible. Crosslinks created using SPDP reagents can often be cleaved with 25mM DTT at a pH of 4.5 without reducing the native disulfide bonds of the protein. This is because the disulfide bond in the SPDP linker is more accessible and susceptible to reduction under mildly acidic conditions compared to the structurally integral disulfide bonds within a protein. However, if preserving native disulfide bonds is not a concern, cleavage is most efficient at pH 7-9.
Q4: How can I prevent the re-formation of the disulfide bond after cleavage?
A4: Re-oxidation of the newly formed free thiols can be a problem, especially when working in an aerobic environment. To prevent this:
-
Work in an anaerobic environment: If possible, perform the cleavage and subsequent steps in an oxygen-free environment.
-
Use an alkylating agent: After the reduction step, you can "cap" the free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This forms a stable thioether bond and prevents the disulfide from reforming.
-
Lower the pH: Keeping the buffer at a lower pH after reduction can help prevent disulfide bond reformation.
-
Lyophilize the sample: Immediately after the reaction, lyophilizing the sample to remove the solvent can prevent re-oxidation.
Troubleshooting Guide
Issue 1: Incomplete or No Cleavage of the Disulfide Bond
| Possible Cause | Solution |
| Inactive Reducing Agent | Prepare fresh solutions of DTT or TCEP immediately before use. DTT solutions are particularly susceptible to oxidation. Store powdered reducing agents at -20°C in a desiccated environment. |
| Insufficient Concentration of Reducing Agent | Increase the molar excess of the reducing agent relative to your conjugate. For DTT, concentrations of 20-50 mM are commonly used. For TCEP, 0.5-1 mM is often sufficient as it is a stronger reducing agent. |
| Suboptimal Reaction Conditions (pH, Temperature, Time) | Optimize the reaction buffer. DTT is most effective at pH 7-9. TCEP is effective over a wider pH range (1.5-8.5). Increase the incubation time (e.g., from 30 minutes to 1-2 hours) or temperature (e.g., from room temperature to 37°C). |
| Inaccessible Disulfide Bond | Consider using a denaturing agent (e.g., 6 M Guanidine HCl or 8 M Urea) to unfold the protein and expose the disulfide bond. Note that this will also likely reduce native disulfide bonds. |
Issue 2: Protein Aggregation After Cleavage
| Possible Cause | Solution |
| Protein Unfolding and Aggregation | The reduction of the disulfide bond can sometimes lead to protein unfolding and subsequent aggregation. Perform the reduction at a lower protein concentration. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the solubility of the reduced protein. Try adjusting the pH to be at least one unit away from the protein's isoelectric point (pI). Including additives like glycerol (5-20%) can also help improve solubility. |
Issue 3: Interference with Downstream Applications
| Possible Cause | Solution |
| Reducing Agent Affecting Subsequent Steps | DTT can interfere with applications like Ni-NTA chromatography. Remove the reducing agent after cleavage using a desalting column or dialysis. Alternatively, use TCEP, which is more compatible with many downstream applications. |
Experimental Protocols & Data
Recommended Reducing Agent Concentrations and Conditions
| Reducing Agent | Typical Concentration | Optimal pH Range | Incubation Time | Incubation Temperature | Notes |
| Dithiothreitol (DTT) | 20-50 mM | 7.0 - 9.0 | 30 - 60 minutes | Room Temperature to 37°C | Prone to oxidation; prepare fresh. Can interfere with metal affinity chromatography. |
| Tris(2-carboxyethyl) phosphine (TCEP) | 0.5 - 5 mM | 1.5 - 8.5 | 5 - 30 minutes | Room Temperature | More stable than DTT and compatible with a wider range of downstream applications. |
Protocol 1: Standard Cleavage of this compound Disulfide Bond with DTT
-
Prepare DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water.
-
Add DTT to Sample: Add the DTT stock solution to your this compound-linked conjugate to a final concentration of 20-50 mM.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.
-
Remove Excess DTT (Optional): If required for downstream applications, remove the excess DTT and byproducts using a desalting column or dialysis.
Protocol 2: Cleavage of this compound Disulfide Bond with TCEP
-
Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP in deionized water. The pH of this solution will be acidic. Adjust the pH if necessary for your application.
-
Add TCEP to Sample: Add the TCEP stock solution to your this compound-linked conjugate to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Proceed to Next Step: In many cases, TCEP does not need to be removed before subsequent steps, such as reaction with maleimides.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Peg4-SPDP Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to proteins is a critical step in enhancing the therapeutic properties of biologics. The use of heterobifunctional linkers like Peg4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) allows for the specific attachment of PEG to proteins, typically targeting primary amines and sulfhydryl groups. Confirmation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative analysis of common analytical techniques used to confirm successful this compound conjugation, complete with experimental protocols and data interpretation.
Overview of this compound Conjugation and Confirmation Workflow
This compound is a crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 4-unit PEG spacer. The NHS ester reacts with primary amines (e.g., lysine residues) on a protein, while the pyridyldithiol group reacts with free sulfhydryl groups (e.g., cysteine residues). Successful conjugation results in the formation of a stable amide bond and a disulfide bond, respectively.
The general workflow for this compound conjugation and its subsequent confirmation involves several key stages, from the initial reaction to the analysis of the final product. A variety of analytical techniques can be employed to verify the successful attachment of the PEG linker to the protein.
Workflow for this compound conjugation and confirmation.
Comparative Analysis of Confirmation Methods
Several analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method often depends on the desired level of detail, available instrumentation, and the specific characteristics of the protein and PEG conjugate.
Qualitative and Quantitative Comparison of Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. The release of pyridine-2-thione during the reaction with a sulfhydryl group can be monitored. | Indirect confirmation of conjugation to sulfhydryl groups. Can be used to determine the degree of substitution. | Rapid, simple, and widely available.[1] | Indirect method. Can be interfered with by other absorbing species in the sample.[2] Provides limited structural information. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Visual confirmation of an increase in molecular weight upon PEGylation. | Simple, inexpensive, and provides a clear visual indication of conjugation.[3] | Provides only an apparent molecular weight. Bands may be broad or smeared due to the interaction of PEG with SDS.[4] Limited resolution for different degrees of PEGylation. |
| HPLC (SEC/RP-HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC). | Separation of the conjugate from the unreacted protein and PEG. Can be used for quantification and purity assessment. | High resolution and reproducibility.[5] Can separate different PEGylated species. | Can be time-consuming and requires specialized equipment. Method development can be complex. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Direct measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker. Can identify the site of conjugation. | Provides the most definitive evidence of conjugation and detailed structural information. High sensitivity and accuracy. | Requires expensive instrumentation and expertise. Data analysis can be complex, especially for heterogeneous samples. |
Detailed Experimental Protocols and Data Interpretation
This section provides detailed protocols for each of the primary analytical techniques used to confirm successful this compound conjugation.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a straightforward method to indirectly confirm the conjugation of the pyridyldithiol group of this compound to a sulfhydryl-containing molecule by monitoring the release of the pyridine-2-thione byproduct, which has a strong absorbance at 343 nm.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sulfhydryl-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Blank Measurement: Measure the absorbance of the protein solution at 343 nm before the addition of the this compound reagent. This will serve as the blank.
-
Reaction Initiation: Add the this compound reagent to the protein solution. The final concentration of the reactants will depend on the specific conjugation reaction.
-
Absorbance Measurement: Immediately after adding the reagent, and at regular time intervals, measure the absorbance of the reaction mixture at 343 nm.
-
Calculation: The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.
Data Interpretation:
An increase in absorbance at 343 nm over time indicates the release of pyridine-2-thione and, therefore, the successful reaction of the pyridyldithiol group of the this compound with a sulfhydryl group on the protein.
Illustrative Quantitative Data:
| Time (minutes) | Absorbance at 343 nm |
| 0 | 0.050 |
| 5 | 0.250 |
| 15 | 0.550 |
| 30 | 0.800 |
| 60 | 0.950 |
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to visualize the increase in molecular weight of a protein after PEGylation.
Experimental Protocol:
-
Sample Preparation: Mix the unconjugated protein and the purified this compound conjugate with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto a polyacrylamide gel (the percentage of which will depend on the size of the protein). Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. A barium-iodine stain can be used to specifically visualize the PEG portion of the conjugate.
Data Interpretation:
A successful conjugation will result in a band for the this compound conjugate that migrates slower than the band for the unconjugated protein, indicating an increase in apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation. It is important to note that PEGylated proteins often migrate slower in SDS-PAGE than their actual molecular weight would suggest due to the hydrodynamic properties of the PEG chain.
Illustrative Quantitative Data:
| Sample | Apparent Molecular Weight (kDa) |
| Unconjugated Protein | 50 |
| This compound Conjugate | ~65-75 |
High-Performance Liquid Chromatography (HPLC)
Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are powerful techniques for separating the PEGylated conjugate from the unreacted protein and free PEG.
Experimental Protocol (SEC-HPLC):
-
System Setup: Use a size-exclusion column suitable for the molecular weight range of the protein and its conjugate. Equilibrate the column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Sample Injection: Inject the purified this compound conjugate sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.
Data Interpretation:
Successful conjugation will be indicated by a new peak in the chromatogram that elutes earlier than the unconjugated protein, corresponding to a species with a larger hydrodynamic radius. The presence of a peak corresponding to the unconjugated protein can indicate an incomplete reaction.
Illustrative Quantitative Data (SEC-HPLC):
| Species | Retention Time (minutes) |
| This compound Conjugate | 10.5 |
| Unconjugated Protein | 12.2 |
| Free this compound | 15.8 |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of successful conjugation by directly measuring the mass of the conjugate.
Experimental Protocol (LC-MS):
-
Sample Preparation: Desalt the purified conjugate sample to remove any non-volatile salts that can interfere with ionization.
-
LC Separation: Separate the components of the sample using a reversed-phase HPLC column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry Analysis: Introduce the eluent from the HPLC into the mass spectrometer. Acquire mass spectra in a positive ion mode over a mass range appropriate for the expected mass of the conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the components.
Data Interpretation:
The mass spectrum of the successful conjugate will show a peak or a distribution of peaks corresponding to the mass of the protein plus the mass of the attached this compound linker(s). The observed mass should match the calculated theoretical mass. The presence of multiple peaks separated by the mass of the PEG unit can indicate heterogeneity in the PEG chain length.
Illustrative Quantitative Data:
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unconjugated Protein | 50,000 | 50,002 |
| This compound Conjugate (1 PEG) | 50,559.65 | 50,561 |
Logical Comparison of Analytical Outputs
The information obtained from each analytical technique provides a different level of confirmation for the successful this compound conjugation. The following diagram illustrates the logical relationship and the increasing level of detail provided by each method.
Hierarchy of information from different analytical methods.
References
- 1. Principle and Protocol of Protein Concentration Measurement by UV - Creative BioMart [creativebiomart.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing PEG4-SPDP Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG) using linkers such as succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a widely adopted strategy to enhance their pharmacokinetic properties. The PEG4-SPDP linker, specifically, incorporates a 4-unit PEG spacer, offering increased solubility and a cleavable disulfide bond for controlled release.[1][2] Thorough characterization of these bioconjugates is a critical quality attribute to ensure their efficacy and safety.[3][4] This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound conjugates, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of this compound conjugates necessitates a multi-faceted analytical approach to assess various parameters, including the degree of PEGylation, molecular weight, purity, and the integrity of the linker. The primary techniques employed for these purposes are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each technique offers unique advantages and provides complementary information, making a combination of these methods essential for comprehensive analysis.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound conjugates and related species. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are routinely utilized.
Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, making it ideal for separating the high molecular weight PEGylated conjugate from the unconjugated protein and free this compound. It is a primary method for assessing the presence of aggregates, which is a critical quality attribute for biotherapeutics.
Key Performance Parameters of SEC-HPLC:
| Parameter | Typical Value/Range | Reference |
| Resolution (Monomer vs. Aggregate) | > 1.5 | |
| Precision (%RSD of Peak Area) | < 5% | |
| Linearity (R²) of Detection | > 0.99 | |
| Sample Loading | 50 - 200 µg |
Experimental Protocol: SEC-HPLC for Aggregation Analysis
-
System: HPLC or UHPLC system with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. The presence of salt is crucial to minimize secondary ionic interactions. Arginine (e.g., 200 mM) can be added to the mobile phase to reduce non-specific interactions.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound conjugate sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 - 100 µL.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine their relative percentages.
Workflow for SEC-HPLC Analysis:
Caption: Workflow for SEC-HPLC analysis of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) by separating the light and heavy chains after reduction of the disulfide bonds. The addition of a this compound-drug moiety increases the hydrophobicity of the antibody chains, allowing for their separation and quantification.
Key Performance Parameters of RP-HPLC for DAR Analysis:
| Parameter | Typical Value/Range | Reference |
| Resolution (between different drug-loaded chains) | Baseline separation | |
| Precision (%RSD of DAR value) | < 10% | |
| Linearity (R²) of Peak Area vs. Concentration | > 0.99 |
Experimental Protocol: RP-HPLC for DAR Determination
-
System: UHPLC system with a UV detector.
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 °C. High temperature is often required to improve peak shape and recovery of large proteins.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation:
-
To a 100 µg sample of the this compound ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the peak areas and the number of conjugated drugs per chain.
-
Logical Diagram of RP-HPLC for DAR Calculation:
Caption: Logical workflow for DAR determination using RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight information and enabling the determination of the degree of PEGylation and the drug-to-antibody ratio. The two most common ionization techniques used are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
MALDI-TOF MS
MALDI-Time-of-Flight (TOF) MS is well-suited for the analysis of large biomolecules and can provide a rapid determination of the average molecular weight and the distribution of PEGylated species. It is generally more tolerant of complex mixtures and salt contamination than ESI-MS.
ESI-MS
ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is particularly powerful for analyzing heterogeneous samples like ADCs. It can resolve different charge states of the protein and provide accurate mass measurements for both the intact conjugate and its subunits after reduction.
Comparison of MALDI-TOF and ESI-MS for this compound Conjugate Analysis:
| Feature | MALDI-TOF MS | ESI-MS | Reference |
| Ionization | Soft ionization using a laser and matrix | Soft ionization from a charged droplet | |
| Throughput | Higher | Lower | |
| Salt Tolerance | More tolerant | Less tolerant | |
| Coupling to LC | Possible (offline) | Routine (online) | |
| Information Provided | Average MW, distribution of PEGylated species | Accurate mass of intact and reduced conjugate, DAR | |
| Resolution | Generally lower | Generally higher |
Experimental Protocol: LC-ESI-QTOF MS for Intact Mass Analysis
-
System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Column: Reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized to elute the conjugate (e.g., 20-80% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Fragmentor Voltage: 150 - 250 V.
-
Mass Range: m/z 1000 - 4000.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact conjugate.
Experimental Workflow for LC-MS Analysis:
Caption: Workflow for intact mass analysis of this compound conjugates by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation and quantification of the degree of PEGylation. By comparing the integral of the characteristic repeating ethylene glycol protons of the PEG chain to the integral of a well-resolved protein signal, the average number of PEG chains per protein can be determined.
Key Information from ¹H NMR:
| Parameter | How it is Determined | Reference |
| Degree of PEGylation | Ratio of the integral of PEG methylene protons (~3.6 ppm) to a specific protein proton signal. | |
| Structural Integrity | Presence of characteristic signals for both the PEG chain and the protein. | |
| Conjugation Confirmation | Chemical shift changes of protons near the conjugation site. |
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Lyophilize the purified this compound conjugate to remove residual water.
-
Dissolve a known amount of the conjugate in Deuterium Oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for quantification.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Suppress the residual water signal.
-
-
Data Analysis:
-
Integrate the peak corresponding to the PEG methylene protons (a broad singlet around 3.6 ppm).
-
Integrate a well-resolved, non-overlapping peak from the protein.
-
Calculate the degree of PEGylation using the ratio of the integrals, normalized by the number of protons each signal represents.
-
Relationship of NMR Data to Degree of PEGylation:
Caption: Logical diagram illustrating the calculation of the degree of PEGylation from ¹H NMR data.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method used to confirm the modification of a protein with the SPDP linker and to quantify the extent of this modification. The reaction of the pyridyldithiol group of the SPDP linker with a thiol results in the release of pyridine-2-thione, which has a characteristic absorbance maximum at 343 nm.
Experimental Protocol: Pyridine-2-thione Release Assay
-
System: UV-Vis spectrophotometer.
-
Procedure:
-
Measure the absorbance of the SPDP-modified protein solution at 343 nm against a buffer blank.
-
Add a reducing agent, such as DTT (final concentration 10-20 mM), to the solution to cleave the disulfide bond and release all the pyridine-2-thione.
-
Incubate for 15 minutes at room temperature.
-
Measure the final absorbance at 343 nm.
-
-
Data Analysis:
-
Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹).
-
Determine the molar ratio of SPDP to protein to quantify the degree of modification.
-
Signaling Pathway of Pyridine-2-thione Release:
Caption: Reaction scheme for the DTT-induced release of pyridine-2-thione from an SPDP conjugate.
Conclusion
The comprehensive characterization of this compound conjugates is essential for ensuring product quality, safety, and efficacy. A combination of orthogonal analytical techniques is required to provide a complete picture of the conjugate's properties. SEC-HPLC is crucial for monitoring aggregation, while RP-HPLC is a robust method for determining the drug-to-antibody ratio. Mass spectrometry, particularly LC-ESI-MS, offers precise molecular weight determination and detailed information on the heterogeneity of the conjugate. ¹H NMR provides valuable structural confirmation and a quantitative measure of the degree of PEGylation. Finally, UV-Vis spectroscopy offers a simple and rapid assay to quantify the initial modification with the SPDP linker. By employing this suite of analytical techniques, researchers and drug developers can gain a thorough understanding of their this compound conjugates, facilitating their progression through the development pipeline.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. hpst.cz [hpst.cz]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Crosslinkers: Focus on Peg4-SPDP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein analysis and therapeutic development, the ability to selectively and reversibly link molecules is paramount. Cleavable crosslinkers are indispensable tools that allow for the temporary association of molecules, facilitating the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the assembly of complex biomolecular structures. This guide provides an objective comparison of Peg4-SPDP with other commonly used cleavable crosslinkers, supported by a summary of performance characteristics and detailed experimental protocols.
Introduction to Cleavable Crosslinkers
Cleavable crosslinkers possess a spacer arm with a chemically labile bond that can be broken under specific conditions, such as reduction, chemical cleavage, or enzymatic action. This "cleavability" is a key feature that distinguishes them from non-cleavable crosslinkers, offering significant advantages in experimental workflows. The ability to separate crosslinked molecules allows for the identification of interacting partners, the release of therapeutic payloads within a target cell, and the analysis of complex protein assemblies.
The focus of this guide, this compound (N-Succinimidyl 3-(2-pyridyldithio)-propionate with a 4-unit polyethylene glycol spacer), is a prominent member of the disulfide-based cleavable crosslinker family. It features an NHS ester group that reacts with primary amines (e.g., lysine residues on proteins) and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., cysteine residues). The central disulfide bond within its spacer arm can be readily cleaved by reducing agents like dithiothreitol (DTT).
Comparison of this compound with Other Cleavable Crosslinkers
The selection of an appropriate cleavable crosslinker is critical and depends on the specific application, considering factors such as spacer arm length, cell permeability, solubility, and the desired cleavage mechanism. Below is a comparison of this compound with other widely used cleavable crosslinkers.
Data Presentation: Quantitative Comparison of Cleavable Crosslinkers
| Feature | This compound | DSP (Lomant's Reagent) | DTSSP | Sulfo-LC-SPDP |
| Reactive Groups | NHS ester, Pyridyldithiol | NHS ester, NHS ester | Sulfo-NHS ester, Sulfo-NHS ester | Sulfo-NHS ester, Pyridyldithiol |
| Cleavage Mechanism | Reduction of disulfide bond (e.g., with DTT) | Reduction of disulfide bond (e.g., with DTT) | Reduction of disulfide bond (e.g., with DTT) | Reduction of disulfide bond (e.g., with DTT) |
| Spacer Arm Length | ~25.7 Å | 12.0 Å | 12.0 Å | 15.7 Å |
| Solubility | Water-soluble due to PEG spacer | Insoluble in water (requires organic solvent) | Water-soluble | Water-soluble |
| Cell Permeability | Permeable, enhanced by PEG spacer | Permeable | Impermeable | Impermeable |
| Key Advantages | Increased solubility, reduced immunogenicity, flexible spacer | Cell-permeable, suitable for intracellular crosslinking | Water-soluble, ideal for cell surface crosslinking | Water-soluble, amine-to-sulfhydryl conjugation |
| Common Applications | Antibody-drug conjugates, intracellular protein interaction studies | Probing intracellular protein interactions | Crosslinking of cell surface proteins | Bioconjugation in aqueous solutions |
Experimental Protocols
Detailed methodologies are crucial for the successful application of crosslinkers. The following protocols provide a framework for a key experiment: Crosslinking-Immunoprecipitation (Co-IP) followed by Western Blot analysis to compare the efficacy of different cleavable crosslinkers in identifying protein-protein interactions.
Protocol 1: Crosslinking-Immunoprecipitation (Co-IP) with Cleavable Crosslinkers
This protocol is designed to capture and identify interacting proteins within a cellular context using a cleavable crosslinker.
Materials:
-
Cells expressing the protein of interest (bait protein) and its potential interacting partner (prey protein).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cleavable crosslinker of choice (e.g., this compound, DSP, DTSSP) dissolved in an appropriate solvent (DMSO for DSP, PBS for water-soluble crosslinkers).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5.
-
Reducing sample buffer for SDS-PAGE (containing DTT).
Procedure:
-
Cell Culture and Harvest: Grow cells to ~80-90% confluency. Wash the cells twice with ice-cold PBS.
-
Crosslinking:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the crosslinker to the desired final concentration (typically 0.25-2 mM). For intracellular crosslinking, use a membrane-permeable crosslinker like this compound or DSP.[1] For cell surface interactions, use a membrane-impermeable crosslinker like DTSSP.
-
Incubate for 30 minutes at room temperature with gentle rocking.
-
-
Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells and lyse them using ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the crosslinked protein complexes from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
Cleavage of Crosslinker: Add DTT to the eluted sample to a final concentration of 50 mM and incubate at 37°C for 30 minutes to cleave the disulfide bond of the crosslinker.
-
Analysis: Analyze the sample by SDS-PAGE and Western blotting.
Protocol 2: Western Blot Analysis of Crosslinked and Cleaved Samples
This protocol allows for the visualization of the crosslinked complex and the individual proteins after cleavage.
Materials:
-
Eluted and cleaved sample from the Co-IP protocol.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the bait and prey proteins.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE: Load the samples (including a non-crosslinked control and a crosslinked but non-cleaved control) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the bait protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the prey protein to confirm its presence in the complex.
Mandatory Visualization
The following diagrams illustrate the chemical structures of the compared crosslinkers and a typical experimental workflow for using a cleavable crosslinker in a Co-IP experiment.
Caption: Chemical structures of this compound and other common cleavable crosslinkers.
Caption: Experimental workflow for Co-IP using a cleavable crosslinker.
Conclusion
This compound stands out as a versatile cleavable crosslinker, particularly advantageous in applications requiring high solubility and reduced non-specific interactions, thanks to its PEG spacer.[2] Its membrane permeability makes it suitable for studying intracellular protein interactions. For researchers focusing on cell surface interactions, water-soluble yet impermeable crosslinkers like DTSSP and Sulfo-LC-SPDP are more appropriate choices. The selection of the optimal crosslinker is a critical step in experimental design, and a thorough understanding of their respective properties is essential for achieving reliable and reproducible results. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research needs.
References
The PEG4 Spacer Advantage: A Comparative Guide to Enhanced Crosslinking with PEG4-SPDP
In the landscape of bioconjugation, the architecture of a crosslinker is as critical as its reactive ends. For researchers, scientists, and drug development professionals, the choice of a linker can dictate the success of a therapeutic or diagnostic agent. This guide provides an objective comparison of crosslinkers containing a polyethylene glycol (PEG) spacer, specifically focusing on PEG4-SPDP, against their non-PEGylated counterparts. By integrating experimental data and detailed methodologies, we illuminate the significant advantages conferred by the incorporation of a PEG spacer.
The inclusion of a PEG spacer, such as the four-unit PEG chain in this compound, addresses several pivotal challenges in bioconjugation, primarily by mitigating the hydrophobicity of the molecules being linked.[1][2] This fundamental property leads to a cascade of benefits, enhancing the physicochemical and pharmacological characteristics of the resulting conjugate.
Key Advantages of a PEG Spacer in Crosslinkers
The primary benefits of incorporating a PEG spacer can be categorized into four main areas:
-
Enhanced Hydrophilicity and Solubility: Many biomolecules and therapeutic payloads are inherently hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG chain creates a hydration shell, which significantly improves the water solubility of the conjugate and prevents aggregation.[1][2][3] This is crucial for maintaining the stability and manufacturability of bioconjugates like antibody-drug conjugates (ADCs).
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in-vivo circulation time of therapeutic molecules. The PEG spacer increases the hydrodynamic radius of the conjugate, which reduces renal clearance. This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC), allowing for a wider therapeutic window and potentially less frequent dosing.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the conjugated molecules from recognition by the immune system. This "stealth" effect can decrease the likelihood of an adverse immune response, a critical consideration for therapeutic proteins and ADCs.
-
Reduced Steric Hindrance: The PEG spacer provides a flexible extension between the conjugated molecules, which can be crucial for maintaining their biological activity. By creating distance, the spacer can prevent the steric hindrance that might otherwise interfere with the binding of an antibody to its antigen or a drug to its target.
Quantitative Data Comparison: PEGylated vs. Non-PEGylated Conjugates
The advantages of PEGylation are not merely theoretical; they are substantiated by quantitative experimental data. The following tables summarize key performance indicators for bioconjugates synthesized with and without a PEG spacer. While direct head-to-head data for this compound versus SPDP is not always available in a single study, the data presented from various studies on similar PEGylated and non-PEGylated systems provide a clear and consistent picture of the benefits.
Table 1: Impact on Solubility and Aggregation
| Parameter | Non-PEGylated Conjugate | PEGylated Conjugate | Fold Improvement | Reference |
| Aggregation (% HMW species) | High (e.g., >20%) | Low (e.g., <5%) | >4x reduction | |
| Solubility in Aqueous Buffer | Low | High | Qualitatively significant | |
| Hydrophobicity (HIC Retention) | Longer Retention Time | Shorter Retention Time | N/A |
HMW: High Molecular Weight; HIC: Hydrophobic Interaction Chromatography.
Table 2: Pharmacokinetic Profile Comparison
| Parameter | Non-PEGylated Conjugate | PEGylated Conjugate | Fold Improvement | Reference |
| Circulation Half-life | Short | Significantly Longer | 2-10x increase | |
| Plasma Clearance | Rapid | Slower | Significantly reduced | |
| Area Under the Curve (AUC) | Lower | Higher | Significantly increased |
Table 3: Immunogenicity Profile
| Parameter | Non-PEGylated Protein | PEGylated Protein | Effect | Reference |
| Antibody Production | Higher | Reduced | Significant reduction | |
| T-cell Response | More Potent Activation | Diminished Activation | Reduced immunogenicity |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating the comparative data. Below are representative protocols for key experiments used to evaluate the advantages of PEGylated crosslinkers.
Protocol 1: Comparative Solubility and Aggregation Analysis
Objective: To compare the solubility and aggregation propensity of a protein conjugated with this compound versus one conjugated with a non-PEGylated SPDP linker.
Methodology:
-
Conjugation:
-
Prepare two batches of a model protein (e.g., a monoclonal antibody).
-
Conjugate one batch with this compound and the other with a non-PEGylated SPDP linker according to the manufacturer's protocol, aiming for a similar drug-to-antibody ratio (DAR) if applicable.
-
Purify both conjugates to remove unreacted crosslinker and payload.
-
-
Solubility Assessment:
-
Concentrate both conjugate solutions to a high concentration (e.g., 10 mg/mL) in a formulation buffer (e.g., PBS, pH 7.4).
-
Incubate the solutions at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days) to induce stress.
-
Measure the protein concentration of the supernatant after centrifugation to determine the amount of soluble protein remaining.
-
-
Aggregation Analysis (Size Exclusion Chromatography - SEC):
-
Inject samples of both the PEGylated and non-PEGylated conjugates onto a size exclusion chromatography (SEC) column.
-
Elute with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Monitor the elution profile at 280 nm.
-
Quantify the percentage of high molecular weight (HMW) species (aggregates) versus the monomeric peak for each conjugate.
-
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of a bioconjugate prepared with this compound and a non-PEGylated SPDP linker.
Methodology:
-
Animal Model:
-
Use a relevant animal model (e.g., mice or rats).
-
Divide the animals into two groups.
-
-
Administration:
-
Administer a single intravenous (IV) dose of the PEGylated conjugate to one group and the non-PEGylated conjugate to the other group.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
-
Quantification:
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the conjugate in the samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both groups.
-
Calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
-
Protocol 3: Immunogenicity Assessment (Anti-Drug Antibody ELISA)
Objective: To compare the immunogenic potential of a therapeutic protein conjugated with this compound versus a non-PEGylated SPDP linker.
Methodology:
-
Immunization:
-
Immunize two groups of animals (e.g., mice) with either the PEGylated or non-PEGylated conjugate over a period of several weeks. A control group receiving a vehicle is also included.
-
-
Serum Collection:
-
Collect serum samples from the animals at baseline and at various time points after the immunization series.
-
-
ELISA for Anti-Drug Antibodies (ADAs):
-
Coat a 96-well plate with the respective conjugate (PEGylated or non-PEGylated).
-
Block non-specific binding sites.
-
Add diluted serum samples to the wells and incubate.
-
Wash the wells to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader.
-
Determine the titer of ADAs in each serum sample.
-
Visualizing the Advantages of PEG Spacers
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Logical flow of the impact of PEGylation on conjugate properties.
Caption: Workflow for comparing PEGylated and non-PEGylated crosslinkers.
References
A Comparative Guide to the Validation of Disulfide Bond Cleavage in Peg4-SPDP Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of antibody-drug conjugates (ADCs). The Peg4-SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer) linker, a member of the disulfide linker family, is engineered for selective cleavage within the reducing intracellular environment of target cells. This design minimizes premature payload release in systemic circulation, thereby enhancing the therapeutic window. This guide provides an objective comparison of this compound linkers with other common ADC linker technologies, supported by experimental data and detailed validation protocols.
Comparative Analysis of ADC Linker Technologies
The stability and cleavage kinetics of an ADC linker are paramount to its function. An ideal linker remains stable in plasma (pH ~7.4) but is efficiently cleaved upon internalization into target cells, where the concentration of reducing agents like glutathione (GSH) is significantly higher.
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Cleavage Rate | Key Advantages | Key Disadvantages |
| This compound (Disulfide) | Reduction by intracellular glutathione (GSH) | Moderate to High | Rapid in the presence of mM concentrations of GSH | Good balance of stability and controlled release; PEG spacer enhances solubility. | Potential for off-target cleavage in plasma by free thiols. Stability can be influenced by steric hindrance around the disulfide bond. |
| Valine-Citrulline (VC) (Peptide) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High | Rapid upon lysosomal trafficking | High plasma stability; specific cleavage by tumor-associated proteases.[1] | Efficacy is dependent on the expression levels of specific proteases in the tumor cells.[2] Potential for instability in rodent plasma due to carboxylesterase activity.[1] |
| Hydrazone (pH-Sensitive) | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) | Moderate | Moderate, pH-dependent | Effective for targeting acidic tumor microenvironments or intracellular compartments. | Can exhibit instability at physiological pH, leading to premature drug release.[2] |
| Thioether (Non-Cleavable) | Proteolytic degradation of the antibody backbone | Very High | Slow, dependent on antibody degradation rate | Maximizes plasma stability and reduces off-target toxicity. | Slower payload release, which may limit efficacy for some payloads. The active metabolite contains the linker and an amino acid residue. |
Quantitative Comparison of Linker Stability
The following table summarizes representative data on the plasma stability of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Chemistry | Model System | Time Point | % Intact ADC Remaining | Reference |
| Disulfide (Sterically Hindered) | Human Plasma | 7 days | ~70-80% | General literature values |
| Valine-Citrulline | Mouse Plasma | 1 hour | Can be significantly lower due to Ces1c activity | [1] |
| Valine-Citrulline | Human Plasma | 7 days | >95% | |
| Sulfatase-Cleavable | Mouse Plasma | 7 days | High Stability | |
| Non-cleavable (e.g., SMCC) | In vivo (mouse) | 7 days | High Stability | General literature values |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of disulfide bond cleavage.
Ellman's Assay for Quantification of Free Thiols
This protocol outlines the steps for quantifying the release of a thiol-containing payload from a disulfide linker upon reduction.
Objective: To quantify the number of free sulfhydryl groups generated after the cleavage of the disulfide bond in the this compound linker.
Materials:
-
ADC with this compound linker
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the reducing agent (TCEP or DTT) in the Reaction Buffer.
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer for the standard curve.
-
-
Standard Curve Generation:
-
Perform serial dilutions of the cysteine stock solution to create standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
To 50 µL of each standard, add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of each standard at 412 nm.
-
Plot the absorbance values against the known cysteine concentrations to generate a standard curve.
-
-
Sample Analysis:
-
Incubate the ADC sample with the reducing agent (e.g., a final concentration of 1 mM TCEP) for a specified time (e.g., 2 hours) at 37°C to induce disulfide cleavage.
-
In a separate tube, mix the reduced ADC sample with the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the sample by interpolating from the standard curve.
-
LC-MS/MS for Monitoring Linker Cleavage
This protocol provides a general workflow for the analysis of ADC linker stability in a biological matrix, such as plasma.
Objective: To quantify the amount of intact ADC and released payload over time to determine the linker's cleavage kinetics.
Materials:
-
ADC with this compound linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
Procedure:
-
In Vitro Plasma Stability Assay:
-
Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Stop the reaction by freezing the samples at -80°C.
-
-
Sample Preparation for Intact ADC Analysis:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Sample Preparation for Released Payload Analysis:
-
To a separate aliquot of the plasma sample, add three volumes of cold acetonitrile to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific payload.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the amount of released payload at each time point by comparing it to a standard curve of the pure payload.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Workflow for quantifying disulfide cleavage using Ellman's assay.
Caption: Mechanism of this compound linker cleavage by glutathione.
Caption: Intracellular cleavage pathways for different ADC linker types.
References
Navigating Bioconjugate Stability: A Comparative Analysis of PEG4-SPDP Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of PEG4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) conjugates against common alternatives, supported by experimental data and detailed methodologies.
The choice of linker is paramount in the design of bioconjugates, directly impacting their pharmacokinetic profile and in vivo performance. This compound is a commonly utilized crosslinker that introduces a disulfide bond, enabling the release of a payload in the reducing environment of the cell. However, the stability of this disulfide linkage in the circulatory system, which contains reducing agents like glutathione, is a key consideration. Premature cleavage can lead to off-target effects and reduced therapeutic payload at the site of action. This guide delves into the serum stability of this compound conjugates and compares it with prominent alternative linker technologies.
Comparative Serum Stability Data
The following table summarizes quantitative data on the serum stability of various linker technologies. It is important to note that stability can be influenced by the specific protein and payload conjugated; however, the linker chemistry is a primary determinant of stability in serum.
| Linker Type | Conjugate Model | Incubation Time | % Intact Conjugate | Reference |
| Disulfide (SPDP-based) | Maytansine Antibody Conjugate | ~9 days (half-life) | 50% | [1] |
| Disulfide (Unhindered) | Drug-Antibody Conjugate | 1 day | ~50% | [1] |
| Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | [2] |
| Maleimide (Disulfide-linked) | Antibody-Maytansinoid Conjugate | ~5.5 days (half-life) | 50% | [3] |
| Sulfone | THIOMAB Conjugate in human plasma | 1 month | ~90% | [4] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% |
Key Observations:
-
Disulfide-based linkers, such as those formed by SPDP, exhibit a range of stabilities, with half-lives reported from approximately one to nine days. This susceptibility to cleavage is due to thiol-disulfide exchange with endogenous thiols in the serum.
-
Conventional maleimide-based linkers, which form a thioether bond, also show significant instability, with about half of the conjugate degrading over a seven-day period.
-
Sulfone linkers demonstrate markedly improved stability, with approximately 90% of the conjugate remaining intact after a month in human plasma.
-
"Bridging" disulfide technologies also offer enhanced stability, with over 95% of the conjugate intact after seven days.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact bioconjugate remaining over time when incubated in serum.
Materials:
-
Bioconjugate of interest (e.g., this compound conjugate)
-
Human or other species-specific serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 2% trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)
-
Incubator at 37°C
-
Microcentrifuge tubes
Methodology:
-
Preparation of Conjugate Stock Solution: Prepare a stock solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation with Serum:
-
In a microcentrifuge tube, mix the bioconjugate stock solution with serum to a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding the same amount of bioconjugate to PBS instead of serum.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each incubation tube.
-
-
Quenching and Protein Precipitation:
-
Immediately add the quenching solution to the aliquot to stop the reaction and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC:
-
Carefully collect the supernatant containing the conjugate.
-
Inject the supernatant into the HPLC system.
-
Analyze the sample using a pre-determined HPLC method to separate the intact conjugate from any degradation products or released payload. The peak corresponding to the intact conjugate is identified by its retention time, which is established using the control sample at time zero.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the peak area at time zero.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate in serum.
-
Experimental Workflow Diagram
Caption: Workflow for assessing bioconjugate stability in serum.
Conclusion
The stability of a bioconjugate in serum is a multifaceted property influenced heavily by the choice of linker. While this compound offers a cleavable disulfide linkage for intracellular drug release, its stability in the bloodstream is limited. For applications requiring high serum stability to minimize off-target effects and maximize the therapeutic window, alternative linker technologies such as sulfone-based linkers or "bridging" disulfides present more robust options. The selection of the optimal linker should be guided by the specific therapeutic application, considering the desired pharmacokinetic profile and the balance between in vivo stability and efficient payload release at the target site. The provided experimental protocol offers a standardized method for researchers to empirically determine the serum stability of their specific bioconjugates, enabling informed decisions in the drug development process.
References
A Researcher's Guide to Alternatives for PEG4-SPDP in Amine-to-Sulfhydryl Crosslinking
In the realm of bioconjugation, the precise and stable linkage of biomolecules is paramount for applications ranging from antibody-drug conjugates (ADCs) and diagnostic assays to fundamental studies of protein interactions. Amine-to-sulfhydryl crosslinking, which connects the abundant primary amines (on lysine residues and N-termini) of one molecule to the rarer, more targetable sulfhydryl groups (on cysteine residues) of another, is a cornerstone of this field.[1][2]
PEG4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer) is a widely used heterobifunctional crosslinker valued for its water-soluble PEG spacer and its cleavable disulfide bond.[3][4] However, the specific requirements of an experiment—such as the need for a non-cleavable bond, different spacer arm lengths, or alternative reaction kinetics—often necessitate exploring alternatives. This guide provides an objective comparison of common and novel alternatives to this compound, supported by experimental data and detailed protocols to assist researchers in making an informed selection.
Core Principles of Amine-to-Sulfhydryl Crosslinkers
These reagents are heterobifunctional, possessing two distinct reactive ends connected by a spacer arm.[5] This design enables a controlled, two-step conjugation process that minimizes the formation of unwanted homodimers.
-
Amine-Reactive Group : Typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.
-
Sulfhydryl-Reactive Group : This is the primary point of differentiation among crosslinkers. Common groups include pyridyldithiols (which form cleavable disulfide bonds) and maleimides (which form stable thioether bonds).
-
Spacer Arm : This links the two reactive groups. Its length, composition (e.g., PEG, alkyl chain), and solubility influence the properties of the final conjugate, such as its stability, solubility, and steric hindrance.
Comparative Analysis of Crosslinker Chemistries
The primary alternative to the pyridyldithiol chemistry of SPDP is the maleimide-based chemistry found in reagents like SMCC and its derivatives. The choice between these two fundamentally depends on whether a cleavable or a stable linkage is desired.
Maleimide-Based Crosslinkers: The Stable Alternative
Maleimide groups react with sulfhydryls via a Michael addition to form a stable, non-cleavable thioether bond. This is the most common and robust alternative to SPDP-type reagents. The reaction is highly specific for sulfhydryls within the optimal pH range of 6.5-7.5.
-
Key Reagents : SMCC, Sulfo-SMCC, and the SM(PEG)n series.
-
Advantages : The resulting thioether bond is highly stable, making it ideal for applications requiring long-term stability in vivo or in vitro. The cyclohexane ring in the spacer of SMCC and Sulfo-SMCC further decreases the rate of maleimide hydrolysis, enhancing its stability.
-
Considerations : While generally stable, the thioether linkage can undergo a slow retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Furthermore, at pH values above 7.5, maleimides can show off-target reactivity with primary amines and are more susceptible to hydrolysis into a non-reactive form.
Pyridyldithiol-Based Crosslinkers: The Cleavable Alternative
Like this compound, these reagents react with sulfhydryls to form a disulfide bond. This bond can be readily cleaved by reducing agents such as DTT or TCEP.
-
Key Reagents : SPDP, LC-SPDP.
-
Advantages : The cleavable nature is highly advantageous for applications like drug release from ADCs within the reducing environment of a cell or for affinity pull-down assays where the captured protein complex needs to be released from a solid support. The reaction also releases pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to quantify the extent of the conjugation reaction.
-
Considerations : The disulfide bond is less stable than a thioether bond and can be prematurely cleaved in reducing biological environments, which may not be desirable for all applications.
Quantitative Data Summary
The following tables provide a structured comparison of key quantitative and qualitative parameters for this compound and its primary alternatives.
Table 1: Comparison of Physicochemical Properties
| Crosslinker | Amine-Reactive Group | Sulfhydryl-Reactive Group | Linkage Formed (Thiol End) | Cleavable? | Spacer Arm Length (Å) | Water Soluble? |
|---|---|---|---|---|---|---|
| This compound | NHS Ester | Pyridyldithiol | Disulfide | Yes (Reducing Agents) | 25.7 | Yes |
| SPDP | NHS Ester | Pyridyldithiol | Disulfide | Yes (Reducing Agents) | 6.8 | No |
| SMCC | NHS Ester | Maleimide | Thioether | No | 8.3 | No (Requires organic solvent) |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | Thioether | No | 8.3 | Yes |
| SM(PEG)2 | NHS Ester | Maleimide | Thioether | No | 17.6 | No |
| SM(PEG)4 | NHS Ester | Maleimide | Thioether | No | 25.7 | No |
| SIA | NHS Ester | Iodoacetyl | Thioether | No | 1.5 | No |
| SIAB | NHS Ester | Iodoacetyl | Thioether | No | 10.6 | No |
Table 2: Comparison of Reaction Conditions and Linkage Stability
| Crosslinker | Optimal pH (Amine Reaction) | Optimal pH (Sulfhydryl Reaction) | Linkage Stability | Key Advantages | Key Disadvantages/Considerations |
|---|---|---|---|---|---|
| This compound | 7.0 - 8.0 | Neutral | Reversible (Disulfide) | Cleavable linkage; PEG spacer enhances solubility. | Less stable than thioether bonds; potential for premature cleavage. |
| SMCC / Sulfo-SMCC | 7.0 - 9.0 | 6.5 - 7.5 | Stable (Thioether) | Forms highly stable bond; well-characterized. | Linkage can undergo slow retro-Michael reaction; maleimide can hydrolyze at higher pH. |
| SM(PEG)n Series | 7.0 - 9.0 | 6.5 - 7.5 | Stable (Thioether) | Variable length PEG spacers allow for optimization of steric hindrance and solubility. | Same as SMCC; higher cost for longer PEG chains. |
| SIA / SIAB | 7.0 - 9.0 | 7.2 - 8.3 | Very Stable (Thioether) | Forms a very stable thioether bond; less prone to hydrolysis than maleimides. | Slower reaction rate than maleimides; potential for side reactions with other residues (His, Tyr) at higher pH. |
Visualization of Workflows and Chemistries
To better illustrate the processes and chemical reactions involved, the following diagrams are provided.
Caption: General workflow for a two-step amine-to-sulfhydryl conjugation.
References
Evaluating the In Vitro Efficacy of Peg4-SPDP Linked ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of Peg4-SPDP linker technology with other common alternatives, supported by experimental data, to aid in the rational design of next-generation ADCs.
The Role of the this compound Linker in ADCs
The this compound linker is a cleavable linker that connects a cytotoxic payload to an antibody. It comprises three key components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group contains a disulfide bond, which is designed to be cleaved in the reducing environment of the cell, particularly the cytoplasm, where the concentration of glutathione is high. This targeted release mechanism is a key feature of its efficacy.
-
Peg4 (tetraethylene glycol): The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, in this case, with four repeating units, offers several advantages. It can improve the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and may help to improve pharmacokinetics.[1][2] Studies have shown that hydrophilic linkers can enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation of the ADC.[1][2]
-
NHS ester (N-hydroxysuccinimide ester): This is a reactive group that allows for the covalent attachment of the linker to amine groups on the antibody, typically on lysine residues.
Comparative In Vitro Performance Data
The in vitro efficacy of an ADC is a crucial early indicator of its potential therapeutic value. Key parameters evaluated include cytotoxicity (typically measured as the half-maximal inhibitory concentration, or IC50), the bystander effect, and the rate of internalization.
Cytotoxicity Data
The following table summarizes in vitro cytotoxicity data for ADCs featuring different linker technologies. It is important to note that direct head-to-head comparisons of various linkers with the same antibody and payload are not always available in the literature. Therefore, this table presents data from various studies to illustrate the potency of different ADC constructs.
| Linker Type | Antibody-Payload | Cancer Cell Line | IC50 (pM) | Reference |
| Disulfide (SPDP analog with PEG) | anti-EpCAM-DM1 | COLO205 (EpCAM-positive) | 10-100 | [1] |
| Peptide (Valine-Citrulline) | anti-CD30-MMAE | Karpas-299 (CD30-positive) | ~10 | |
| β-Glucuronide | anti-CD30-MMAE | L540cy (CD30-positive) | 150 | |
| Non-cleavable (SMCC) | anti-HER2-DM1 | SK-BR-3 (HER2-positive) | 609 |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions. Lower IC50 values indicate higher potency.
Bystander Effect Comparison
The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key advantage of many cleavable linkers. This is particularly important in treating heterogeneous tumors.
| Linker Type | Key Characteristics for Bystander Effect | Reference |
| Disulfide (e.g., SPDP) | Releases a membrane-permeable payload upon cleavage by intracellular glutathione. The hydrophilicity of the PEG spacer may influence the diffusion of the payload. | |
| Peptide (e.g., Val-Cit) | Releases a highly membrane-permeable payload (e.g., MMAE) after enzymatic cleavage in the lysosome, leading to a potent bystander effect. | |
| β-Glucuronide | Releases the payload in the tumor microenvironment or within the lysosome, which can also lead to a bystander effect. | |
| Non-cleavable (e.g., SMCC) | The released payload is typically charged and membrane-impermeable, resulting in a minimal to no bystander effect. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Remove the culture medium and add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Internalization Assay (Flow Cytometry)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat target cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set of cells should be incubated at 4°C to measure surface binding without internalization.
-
Cell Harvesting: After incubation, wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The increase in mean fluorescence intensity over time at 37°C, corrected for the 4°C control, represents the amount of internalized ADC.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key processes in ADC evaluation.
References
The Influence of Chain Length on PEG-SPDP Crosslinkers: A Comparative Analysis for Optimal Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount for therapeutic success. The choice of a crosslinker is a critical determinant of a conjugate's stability, solubility, and in vivo performance. Among the various options, heterobifunctional crosslinkers like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) incorporating a polyethylene glycol (PEG) spacer have gained significant traction. This guide provides a comprehensive comparative analysis of different length PEG-SPDP crosslinkers, supported by experimental data, to inform the selection of the optimal linker for specific applications.
The inclusion of a PEG spacer in an SPDP crosslinker offers several advantages, primarily by mitigating the hydrophobicity of many cytotoxic payloads used in ADCs.[1][2] This hydrophilicity enhances the solubility and stability of the resulting conjugate, often allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][2] Furthermore, the length of the PEG chain can profoundly influence the pharmacokinetic profile of the bioconjugate, affecting its circulation half-life, tumor accumulation, and overall therapeutic efficacy.[3]
Comparative Analysis of PEG-SPDP Crosslinkers: A Data-Driven Overview
The selection of a PEG-SPDP crosslinker necessitates a balance between enhancing pharmacokinetic properties and maintaining the biological activity of the conjugated molecules. The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics.
| Metric | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12, PEG24) | Key Findings | References |
| Pharmacokinetics (Half-life) | Shorter half-life | Significantly longer half-life | Longer PEG chains increase the hydrodynamic size of the conjugate, reducing renal clearance and extending circulation time. | ,, |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate tumor growth inhibition | Enhanced tumor growth inhibition | Increased plasma exposure and prolonged circulation of conjugates with longer PEG linkers can lead to greater accumulation in tumor tissue. | , |
| In Vitro Cytotoxicity | Generally higher potency | May exhibit slightly reduced potency | Steric hindrance from longer PEG chains can sometimes slightly decrease the immediate cytotoxic effect in vitro. | , |
| Solubility & Stability | Improved solubility over non-PEGylated linkers | Superior solubility and stability | The hydrophilic nature of PEG effectively shields hydrophobic payloads, preventing aggregation, with longer chains offering greater shielding. | , |
Delving into the Experimental Evidence
The following tables provide a more detailed look at the experimental data comparing different length PEG linkers in the context of bioconjugates, particularly ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodent Models
| ADC Construct | PEG Length | Clearance Rate | Area Under the Curve (AUC) | Reference |
| Anti-HER2-MMAE | PEG2 | Faster | Lower | |
| Anti-HER2-MMAE | PEG8 | Slower | Higher (plateaued at PEG8) | |
| Anti-HER2-MMAE | PEG12 | Similar to PEG8 | Similar to PEG8 | |
| Anti-HER2-MMAE | PEG24 | Similar to PEG8 | Similar to PEG8 |
Table 2: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in Xenograft Models
| ADC Construct | PEG Length | Tumor Growth Inhibition (%) | Key Observation | Reference |
| Anti-Target ADC | Non-PEGylated | 11 | Baseline efficacy | |
| Anti-Target ADC | PEG2 | 35-45 | Improved efficacy over non-PEGylated | |
| Anti-Target ADC | PEG4 | 35-45 | Similar efficacy to PEG2 | |
| Anti-Target ADC | PEG8 | 75-85 | Significant improvement in tumor reduction | |
| Anti-Target ADC | PEG12 | 75-85 | Optimal efficacy, similar to PEG8 | |
| Anti-Target ADC | PEG24 | 75-85 | Maintained high efficacy |
Experimental Protocols: A Guide to Key Methodologies
Reproducible and reliable data are the cornerstones of scientific advancement. Below are detailed methodologies for key experiments involved in the synthesis and evaluation of bioconjugates using PEG-SPDP crosslinkers.
Protocol 1: General Amine-to-Sulfhydryl Conjugation using PEG-SPDP
This protocol outlines the fundamental steps for conjugating a protein containing primary amines to a molecule with a free sulfhydryl group.
Materials:
-
Protein A (with primary amines) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule B (with a free sulfhydryl group)
-
PEG-SPDP crosslinker (e.g., PEG4-SPDP, PEG12-SPDP)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT) (for reducing protein disulfides if necessary)
-
Desalting columns
-
Reaction buffer: Phosphate, carbonate/bicarbonate, or borate buffer, pH 7-8
Procedure:
-
Preparation of PEG-SPDP Stock Solution: Dissolve the PEG-SPDP reagent in anhydrous DMSO or DMF to a final concentration of 20 mM immediately before use.
-
Modification of Protein A:
-
Add the PEG-SPDP stock solution to the Protein A solution. The molar ratio of PEG-SPDP to protein will need to be optimized for the specific application.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove non-reacted PEG-SPDP using a desalting column equilibrated with the reaction buffer.
-
Conjugation to Molecule B:
-
Add the sulfhydryl-containing Molecule B to the SPDP-modified Protein A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted components.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the potency of an antibody-drug conjugate.
Materials:
-
Target cancer cell line
-
Control cell line (target-negative)
-
Complete cell culture medium
-
ADC constructs with different PEG linkers
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs and the control antibody in cell culture medium.
-
Remove the medium from the cells and add the ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation: Incubate the plates for a period determined by the mechanism of action of the payload (typically 72-120 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the percentage of viable cells relative to the untreated control.
-
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This protocol provides a general workflow for evaluating the in vivo circulation time of an ADC.
Materials:
-
Healthy mice or rats
-
ADC constructs with varying PEG linker lengths
-
Sterile dosing vehicle (e.g., saline)
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA that detects the antibody portion of the conjugate or by LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.
Caption: Amine-to-Sulfhydryl Conjugation Workflow.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion: Tailoring the Linker to the Application
The length of the PEG spacer in an SPDP crosslinker is a critical design parameter that significantly impacts the performance of the resulting bioconjugate. While shorter PEG linkers may offer advantages in terms of in vitro potency, longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for conjugates with hydrophobic payloads. The optimal PEG length is ultimately dependent on the specific antibody, payload, and therapeutic application, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired physicochemical and biological properties, researchers can rationally design more effective and safer bioconjugates for a wide range of therapeutic and diagnostic applications.
References
Safety Operating Guide
Navigating the Disposal of Peg4-spdp: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Peg4-spdp are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols. Adherence to these guidelines is critical for maintaining a safe research environment and mitigating potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both its solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any airborne particles.
Quantitative Data for Handling and Storage
| Parameter | Guideline | Rationale |
| Molecular Weight | 559.65 g/mol | Provides a basis for calculating molar concentrations for experiments and waste neutralization. |
| Form | Oil or solid | Dictates appropriate handling procedures to prevent spills and contamination. |
| Solubility | Soluble in water, DMSO, DMF, and Methylene Chloride | Informs the choice of solvents for experimental use and for cleaning and decontamination. |
| Storage Temperature | -20°C, protected from moisture | Ensures chemical stability and prevents degradation. The compound is hygroscopic. |
| Working Concentration | As low as experimentally required | Minimizes the volume of chemical waste generated. |
| Storage of Waste | Segregated, clearly labeled, sealed, and chemically resistant container | Prevents accidental mixing with incompatible chemicals and ensures proper identification for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should be managed as hazardous chemical waste. Never dispose of this chemical in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for fully neutralized and decontaminated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and chemically resistant solid waste container.
-
Liquid Waste:
-
Organic Solutions: For small volumes of this compound dissolved in volatile organic solvents (e.g., DMSO, DMF, DCM), absorb the liquid onto an inert material like vermiculite, sand, or a commercial absorbent pad. Place the absorbed material into the solid chemical waste container.
-
Aqueous Solutions: While polyethylene glycol (PEG) is generally considered biodegradable, the entire this compound compound should not be disposed of down the drain.[1] Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.
-
Step 2: Labeling of Waste Containers
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) if applicable. Ensure the label is securely affixed and legible.
Step 3: Decontamination of Labware and Surfaces
-
Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect this initial solvent rinse as hazardous liquid waste.
-
Following the solvent rinse, wash the glassware with soap and water.
-
-
Surfaces:
-
Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant.
-
Dispose of the cleaning materials as solid chemical waste.
-
Step 4: Final Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the consolidated and labeled waste containers.
Experimental Protocol: Not Applicable
This document focuses on the operational and disposal plans for this compound and does not cite specific experiments. Therefore, a section on experimental protocols is not applicable.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final waste removal.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Peg4-spdp
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Peg4-spdp, a moisture-sensitive, amine- and sulfhydryl-reactive crosslinker. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective handling in a laboratory setting.
I. Product Information and Storage
This compound (PEGylated, long-chain SPDP crosslinker) is a valuable tool in bioconjugation. Due to its reactive nature, proper storage is critical to maintain its integrity.
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [1][2][3][4] |
| Storage Conditions | Desiccated, protected from moisture | |
| Appearance | Oil or solid/viscous liquid | |
| Solubility | Soluble in anhydrous DMSO and DMF |
Key Handling Precaution: this compound is highly sensitive to moisture, which can hydrolyze the NHS ester and render the compound inactive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
II. Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended based on the known reactivity of its functional groups (NHS ester and pyridyldithiol) and the use of solvents like DMSO or DMF.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the chemical or solvent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the reagent and solvents. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | Use a respirator if creating aerosols or if ventilation is inadequate. |
III. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for safely preparing and using this compound in a typical bioconjugation experiment.
A. Pre-Operational Checklist:
-
Verify Reagent Integrity: Ensure the this compound vial has been stored correctly at -20°C in a desiccated environment.
-
Gather Materials: Assemble all necessary materials, including anhydrous solvent (DMSO or DMF), micropipettes, reaction vials, and the molecule to be conjugated.
-
Prepare Workspace: Work in a clean, dry, and well-ventilated area, preferably a chemical fume hood.
-
Don PPE: Put on all required personal protective equipment.
B. Reagent Preparation:
-
Equilibrate Vial: Remove the this compound vial from the -20°C freezer and allow it to sit at room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture from condensing inside the vial.
-
Dissolve in Anhydrous Solvent: Immediately before use, dissolve the desired amount of this compound in high-quality, anhydrous DMSO or DMF. Stock solutions are not recommended as the NHS ester can hydrolyze over time.
-
Mix Thoroughly: Gently vortex or pipette the solution to ensure the this compound is completely dissolved.
C. Post-Handling and Cleanup:
-
Reseal and Store: If any solid this compound remains, tightly reseal the vial, preferably under an inert gas like argon or nitrogen, and return it to -20°C storage with desiccant.
-
Decontaminate Workspace: Wipe down the work area with an appropriate cleaning agent.
-
Dispose of Waste: Follow the disposal plan outlined in the next section.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Treat as chemical waste. Collect in a clearly labeled, sealed container for disposal by your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solvents (DMSO/DMF) | Collect all solvent waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain. Arrange for pickup by EHS. |
| Contaminated Labware (pipette tips, tubes) | Dispose of as solid chemical waste. Collect in a designated, labeled container. Avoid placing sharp objects in regular trash. |
V. Experimental Protocol: General Protein-Protein Crosslinking
This protocol provides a general methodology for crosslinking two proteins using this compound.
Materials:
-
Protein 1 (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein 2 (containing sulfhydryl groups)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Modification of Protein 1 with this compound:
-
Prepare a fresh solution of this compound in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the dissolved this compound to the solution of Protein 1.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate buffer.
-
-
Preparation of Protein 2 (if necessary):
-
If Protein 2 does not have free sulfhydryl groups, they can be generated by reducing existing disulfide bonds with a reducing agent like DTT.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation of Modified Protein 1 and Protein 2:
-
Mix the SPDP-modified Protein 1 with the sulfhydryl-containing Protein 2.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The pyridyldithiol group on the modified Protein 1 will react with the sulfhydryl groups on Protein 2 to form a stable disulfide bond.
-
-
Purification of the Conjugate:
-
Purify the resulting protein-protein conjugate from unreacted proteins using an appropriate method, such as size-exclusion chromatography.
-
VI. Workflow Visualization
The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
